Ambroxol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18683-91-5, 107814-37-9 | |
| Record name | Ambroxol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambroxol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Ambroxol's Mechanism of Action in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Gaucher disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to lysosomal dysfunction as a central player in the pathophysiology of these disorders. The lysosome, the cell's primary recycling center, is responsible for the degradation of cellular waste products, including misfolded proteins. Impaired lysosomal function can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative conditions.
Ambroxol, a drug traditionally used as a mucolytic agent to treat respiratory conditions, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1] Its neuroprotective effects are primarily attributed to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound in the context of neurodegeneration, with a focus on its chaperone activity, impact on lysosomal function and autophagy, and its role in mitigating alpha-synuclein pathology.
This compound as a Pharmacological Chaperone for Glucocerebrosidase (GCase)
Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a significant genetic risk factor for Parkinson's disease.[1] These mutations can lead to the misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome.
This compound acts as a pharmacological chaperone by directly binding to the mutant GCase enzyme in the ER.[2] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide.
Signaling Pathway of this compound's Chaperone Activity
Quantitative Data on GCase Activity Enhancement
| Cell Line/Model | GBA1 Mutation | This compound Concentration | Increase in GCase Activity | Reference |
| Gaucher Disease Fibroblasts | N370S/N370S | 5-60 µM | Significant enhancement | |
| Gaucher Disease Fibroblasts | F213I/L444P | 5-60 µM | Significant enhancement | |
| Gaucher Disease Fibroblasts | Multiple variants | Increasing concentrations | 15-50% increase | |
| GBA-PD Patient Macrophages | Various | Not specified | ~3.5-fold increase | |
| Cholinergic Neurons | N370S/WT | Not specified | Significant enhancement |
Experimental Protocol: Fluorometric GCase Activity Assay
This protocol is adapted from methods described for measuring GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysates
-
Assay buffer: 0.2 M phosphate-citrate buffer, pH 5.4
-
Substrate solution: 5.02 mM 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) in assay buffer
-
Stop solution: 0.1 M glycine, 0.1 M NaOH, pH 10.0
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 360 nm, Emission: 445 nm)
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) from each lysate to triplicate wells.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer.
-
Generate a standard curve using known concentrations of 4-MU to quantify the amount of product generated.
-
Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.
Impact on Lysosomal Function and Autophagy
The this compound-mediated increase in GCase activity has profound effects on overall lysosomal health and the process of autophagy. Autophagy is a cellular degradation pathway that delivers cytoplasmic components to the lysosome for breakdown and recycling. This process is essential for clearing damaged organelles and misfolded protein aggregates.
This compound treatment has been shown to enhance lysosomal biogenesis, the process of generating new lysosomes. This is, in part, mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. The resulting increase in the number and function of lysosomes improves the cell's capacity to clear autophagic cargo, including pathogenic protein aggregates.
Signaling Pathway of this compound's Effect on Lysosomal Function
Quantitative Data on Lysosomal and Autophagic Markers
| Cell Line/Model | This compound Concentration | Marker | Change | Reference |
| Primary Cortical Neurons | 30 µM | LAMP1 protein | Increased | |
| Primary Cortical Neurons | 10 µM and 30 µM | Acidic vesicles (Lyso ID) | Increased | |
| Primary Cortical Neurons | 10 µM and 30 µM | LC3B-II basal levels | Increased | |
| Primary Cortical Neurons | 30 µM | TFEB nuclear translocation | Increased |
Experimental Protocol: Immunofluorescence for LC3 Puncta
This protocol provides a general framework for the immunofluorescent staining of LC3, a marker for autophagosomes.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 or 50 µg/ml digitonin in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: Rabbit anti-LC3
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or autophagy modulators (e.g., bafilomycin A1) as required.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization solution for 5-10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate cells with the primary anti-LC3 antibody diluted in blocking solution overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify LC3 puncta using a fluorescence microscope and image analysis software.
Reduction of Alpha-Synuclein Aggregation
The accumulation and aggregation of alpha-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. There is a well-established inverse relationship between GCase activity and alpha-synuclein levels. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which can promote the formation of toxic alpha-synuclein oligomers.
By enhancing GCase activity and improving lysosomal function, this compound facilitates the clearance of alpha-synuclein. Furthermore, recent studies suggest that this compound may also have a direct effect on alpha-synuclein by displacing it from membranes and inhibiting the initial steps of its aggregation.
Logical Relationship of this compound in the GCase/Alpha-Synuclein Pathway
References
The Multifaceted Role of Ambroxol in Lysosomal Function and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol, a long-established mucolytic agent, has garnered significant scientific interest for its potential as a therapeutic agent in lysosomal storage disorders and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on lysosomal function and autophagy. We delve into its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), its capacity to stimulate lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), and its complex and context-dependent modulation of the autophagic pathway. This document synthesizes key preclinical and clinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.
Core Mechanism of Action: this compound as a Pharmacological Chaperone
This compound's primary and most well-characterized role in the context of lysosomal function is its action as a pharmacological chaperone for β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease.[1][2][3]
-
Binding and Stabilization: this compound binds to both wild-type and mutant forms of GCase in the endoplasmic reticulum (ER).[1][2] This binding helps to stabilize the protein's conformation, preventing its premature degradation by the ER-associated degradation (ERAD) pathway.
-
Enhanced Trafficking: By promoting proper folding, this compound facilitates the trafficking of GCase from the ER to the Golgi apparatus and subsequently to the lysosome, its site of action.
-
Increased Enzymatic Activity: Once in the acidic environment of the lysosome, this compound dissociates from GCase, leaving a functional enzyme. This leads to a significant increase in lysosomal GCase activity, aiding in the clearance of its substrate, glucosylceramide.
Induction of Lysosomal Biogenesis via TFEB Activation
Beyond its chaperone activity, this compound actively promotes the biogenesis of new lysosomes through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.
-
TFEB Translocation: this compound treatment has been shown to induce the translocation of TFEB from the cytoplasm to the nucleus in neuronal cells.
-
CLEAR Network Activation: Nuclear TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the increased transcription of genes involved in lysosomal structure and function. This includes lysosomal enzymes, membrane proteins (e.g., LAMP1), and components of the autophagy machinery.
Modulation of Autophagy: A Complex Interplay
The effect of this compound on autophagy is multifaceted and appears to be cell-type and context-dependent. Autophagy is a critical cellular process for the degradation of aggregated proteins and damaged organelles, and its dysregulation is a hallmark of many neurodegenerative diseases.
-
Induction of Autophagy: In some models, this compound has been shown to induce autophagy, which would be beneficial for clearing pathological protein aggregates.
-
Blockade of Autophagic Flux: Conversely, in primary cortical neurons, this compound has been reported to block autophagic flux. This is characterized by an accumulation of autophagosomes (indicated by increased LC3-II levels) that do not efficiently fuse with lysosomes for degradation. This effect may be linked to alterations in lysosomal membrane properties or pH.
-
Inhibition of Late-Stage Autophagy: In multiple myeloma cells, this compound has been found to inhibit late-stage autophagy, specifically the fusion of autophagosomes with lysosomes.
This dual role highlights the need for further research to delineate the precise conditions under which this compound either promotes or inhibits autophagic clearance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various preclinical and clinical studies.
Table 1: Effect of this compound on GCase Activity
| Cell/Model System | This compound Concentration/Dose | % Increase in GCase Activity (Mean ± SD/SEM or Range) | Reference |
| Gaucher Disease Patient Fibroblasts | 10 µM | 15-50% | |
| Parkinson's Disease Patient Fibroblasts | 10 µM | Significant increase (p=0.0001) | |
| Primary Mouse Cortical Neurons | 10 µM | 39% (p=0.05) | |
| Primary Mouse Cortical Neurons | 30 µM | 47% (p=0.05) | |
| Parkinson's Disease Patients (Phase 2 Trial) | 1050 mg/day (High Dose) | Higher than placebo (12.45 vs 8.50 nmol/h/mg) | |
| Gaucher and GBA-PD Patient Macrophages | Not specified | 3.3-fold and 3.5-fold increase, respectively |
Table 2: Effect of this compound on Protein and mRNA Levels
| Protein/mRNA | Cell/Model System | This compound Concentration | Change in Level (Mean ± SD/SEM or Fold Change) | Reference |
| GCase Protein | Control Fibroblasts | Not specified | 30% median increase | |
| GCase Protein | Gaucher Disease Fibroblasts | Not specified | 100% median increase | |
| GCase Protein | Parkinson's Disease (GBA) Fibroblasts | Not specified | 50% median increase | |
| GCase Protein (in CSF) | Parkinson's Disease Patients | Not specified | 35% increase | |
| LAMP1 Protein | Control, Gaucher, PD-GBA Fibroblasts | Not specified | 100% median increase | |
| LIMP2 Protein | Primary Mouse Cortical Neurons | 30 µM | 56% increase (p=0.04) | |
| LC3B-II Protein | Primary Mouse Cortical Neurons | 10 µM | 199% increase (p=0.02) | |
| LC3B-II Protein | Primary Mouse Cortical Neurons | 30 µM | 203% increase (p=0.003) | |
| TFEB (Nuclear) | Primary Mouse Cortical Neurons | 10 µM | 181% increase (p=0.006) | |
| TFEB (Nuclear) | Primary Mouse Cortical Neurons | 30 µM | 137% increase (p=0.01) | |
| Gba1 mRNA | Primary Mouse Cortical Neurons | 10 µM & 30 µM | Increased | |
| Cathepsin D mRNA | Primary Mouse Cortical Neurons | 10 µM | 114% increase (p=0.01) | |
| Cathepsin D mRNA | Primary Mouse Cortical Neurons | 30 µM | 138% increase (p=0.01) |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
GCase Activity Assay in Cultured Cells
This protocol describes a fluorometric assay to measure GCase activity.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4).
-
Incubate on ice for 10 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 2.5 mM.
-
To determine non-lysosomal GCase activity, include control wells with the specific GCase inhibitor conduritol-B-epoxide (CBE).
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Calculation:
-
Calculate GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.
-
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol outlines the detection of key autophagy-related proteins.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin or GAPDH) is often used as a measure of autophagosome formation.
-
Immunofluorescence for TFEB Nuclear Translocation
This protocol allows for the visualization of TFEB localization within cells.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against TFEB overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the images to determine the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.
-
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's chaperone activity on GCase.
Caption: this compound-induced TFEB activation pathway.
Caption: Experimental workflow for autophagy flux assay.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent for diseases characterized by lysosomal dysfunction. Its ability to enhance GCase activity, coupled with its potential to boost lysosomal biogenesis via TFEB activation, provides a strong rationale for its continued investigation in Gaucher disease, GBA-associated Parkinson's disease, and other synucleinopathies. However, the complex and sometimes contradictory effects of this compound on autophagy underscore the need for further research. Future studies should aim to elucidate the cell-type-specific mechanisms that govern its impact on autophagic flux. A deeper understanding of these processes will be crucial for the strategic development and application of this compound-based therapies. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this repurposed molecule.
References
- 1. This compound Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 2. hcplive.com [hcplive.com]
- 3. This compound increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol's Neuroprotective Potential in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ambroxol, a well-established mucolytic agent, is gaining significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). A growing body of preclinical and clinical evidence suggests that this compound may exert neuroprotective effects by addressing key pathological mechanisms underlying the disease. This technical guide provides an in-depth overview of the scientific rationale for repurposing this compound for PD, detailing its proposed mechanisms of action, summarizing key experimental findings, and outlining the methodologies employed in pivotal studies. The primary focus is on this compound's role as a chaperone for the enzyme β-glucocerebrosidase (GCase), its impact on lysosomal function, and its ability to mitigate the accumulation of α-synuclein, a hallmark of Parkinson's pathology.
Introduction: The GBA1-Parkinson's Disease Connection
Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), represent the most common genetic risk factor for Parkinson's disease.[1][2][3] Reduced GCase activity, observed in both individuals with GBA1 mutations and a subset of sporadic PD patients, is believed to impair the lysosomal degradation pathway.[1][4] This dysfunction leads to the accumulation of toxic substrates, including α-synuclein, which aggregates to form Lewy bodies, the pathological hallmark of PD. This link between GCase deficiency and α-synuclein accumulation provides a compelling therapeutic target for interventions aimed at slowing or halting disease progression.
This compound's Proposed Mechanism of Action
This compound's potential neuroprotective effects in Parkinson's disease are multifaceted, primarily revolving around its ability to enhance GCase function and restore lysosomal homeostasis.
2.1. Chaperone Activity and GCase Enhancement: this compound acts as a pharmacological chaperone, binding to the GCase enzyme and stabilizing its correct conformation. This chaperoning effect facilitates the proper trafficking of GCase from the endoplasmic reticulum to the lysosome, increasing its overall levels and enzymatic activity within the lysosome.
2.2. Promotion of Lysosomal Function and Autophagy: By boosting GCase activity, this compound enhances the overall efficiency of the lysosomal degradation pathway. This includes the process of autophagy, the cellular "waste disposal" system responsible for clearing misfolded proteins and damaged organelles. Improved lysosomal function is critical for reducing the burden of toxic protein aggregates.
2.3. Reduction of α-Synuclein Pathology: A key consequence of enhanced GCase activity and lysosomal function is the increased clearance of α-synuclein. Both in vitro and in vivo studies have demonstrated that this compound treatment leads to a reduction in both total and phosphorylated α-synuclein levels.
2.4. Anti-inflammatory and Antioxidant Effects: Beyond its direct effects on the GCase pathway, this compound has also been shown to possess anti-inflammatory and antioxidant properties, which may further contribute to its neuroprotective profile.
Signaling Pathway of this compound's Neuroprotective Effects
Caption: this compound's mechanism of action in Parkinson's disease.
Summary of Preclinical and Clinical Evidence
The neuroprotective potential of this compound has been investigated in a range of preclinical models and is currently being evaluated in late-stage clinical trials.
In Vitro Studies
| Model System | Key Findings | Reference |
| Fibroblasts from GBA-PD patients | Increased GCase activity and protein levels; Reduced oxidative stress. | |
| Human iPSC-derived dopaminergic neurons with GBA mutations | Increased GCase activity; Reduced α-synuclein levels. | |
| Cholinergic neurons with N370S GBA1 mutation | Enhanced GCase activity; Decreased tau and α-synuclein levels. | |
| HT-22 hippocampal neuronal cells | Improved cell viability; Reduced apoptosis; Restored GCase activity; Promoted autophagy. |
In Vivo Studies
| Animal Model | Key Findings | Reference |
| Wild-type mice | Increased brain GCase activity. | |
| Transgenic mice with L444P GBA mutation | Increased brain GCase activity. | |
| Transgenic mice overexpressing human α-synuclein | Reduced α-synuclein and phosphorylated α-synuclein levels. | |
| Non-human primates | Increased GCase levels in the brain. |
Clinical Trials
| Trial Name / Phase | Key Findings | Reference |
| AiM-PD (Phase II) | Safe and well-tolerated; Penetrated the blood-brain barrier; Increased CSF GCase levels by 35%; Showed potential improvement in motor symptoms. | |
| Phase II (Ontario) | Safe and well-tolerated; Improved GCase function; Showed possible benefits for psychiatric and cognitive symptoms. | |
| ASPro-PD (Phase III) | Ongoing; Investigating if this compound can slow the progression of Parkinson's disease in 330 participants over 2 years. | |
| AMBITIOUS (Phase II) | Ongoing; Investigating this compound as a disease-modifying therapy to reduce the risk of cognitive impairment in GBA-associated PD. |
Experimental Protocols
This section provides a generalized overview of the methodologies commonly employed in studies investigating the neuroprotective effects of this compound. For specific details, readers are encouraged to consult the original research articles.
In Vitro Experimental Workflow
Caption: Generalized workflow for in vitro studies of this compound.
4.1.1. Cell Culture and Treatment:
-
Cell Lines: Patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived dopaminergic and cholinergic neurons, and immortalized cell lines (e.g., HT-22) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
This compound Administration: this compound hydrochloride is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations.
4.1.2. GCase Activity Assay:
-
Principle: Measures the enzymatic activity of GCase by incubating cell lysates with a fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside). The fluorescence generated is proportional to GCase activity.
4.1.3. Western Blotting:
-
Principle: Used to quantify the protein levels of GCase, α-synuclein, phosphorylated α-synuclein, and other proteins of interest. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
4.1.4. Immunocytochemistry:
-
Principle: Allows for the visualization of protein localization and expression within cells. Cells are fixed, permeabilized, and incubated with specific antibodies, followed by fluorescently labeled secondary antibodies and imaging via microscopy.
In Vivo Experimental Workflow
Caption: Generalized workflow for in vivo studies of this compound.
4.2.1. Animal Models:
-
Selection: Transgenic mouse models expressing human α-synuclein or carrying GBA1 mutations are frequently used. Wild-type animals are used as controls.
4.2.2. This compound Administration:
-
Routes: Oral gavage or incorporation into the diet are common methods of administration.
-
Dosage and Duration: Dosing regimens vary between studies.
4.2.3. Behavioral Assessments:
-
Tests: A battery of tests is used to assess motor function, including the rotarod test, open field test, and pole test.
4.2.4. Tissue Processing and Analysis:
-
Collection: Brain tissue and cerebrospinal fluid (CSF) are collected following the treatment period.
-
Analysis: Similar to in vitro studies, GCase activity assays, Western blotting, and immunohistochemistry are performed on tissue homogenates or sections to assess protein levels and localization.
Future Directions and Conclusion
References
The Potential of Ambroxol in Treating Gaucher Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide range of clinical manifestations. While enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) are established treatments, they have limitations, particularly in addressing the neurological symptoms of the disease. The repurposing of existing drugs has emerged as a promising therapeutic strategy, with ambroxol, a widely used mucolytic agent, showing significant potential as a pharmacological chaperone for mutant GCase.[1][2] This technical guide provides an in-depth overview of the discovery and preclinical evaluation of this compound for the treatment of Gaucher disease, focusing on its mechanism of action, key experimental findings, and detailed methodologies.
Mechanism of Action: this compound as a Pharmacological Chaperone
This compound acts as a pharmacological chaperone that binds to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[2] This chaperone activity is pH-dependent; this compound binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[1][3] Beyond its chaperone activity, this compound has been shown to modulate cellular pathways that are crucial for lysosomal health and function.
Key Mechanistic Insights:
-
Increased GCase Activity and Protein Levels: In vitro studies using fibroblasts from Gaucher disease patients have consistently demonstrated that this compound treatment leads to a significant increase in both the activity and protein levels of mutant GCase. This effect is mutation-dependent, with some GCase variants showing a more robust response than others.
-
Enhanced Lysosomal Trafficking: this compound facilitates the translocation of mutant GCase from the ER to the lysosome, as confirmed by immunofluorescence studies showing colocalization of GCase with lysosomal markers like LAMP1.
-
Activation of the TFEB-CLEAR Pathway: this compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. TFEB activation leads to the coordinated expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, enhancing overall lysosomal function.
-
Modulation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER can trigger the UPR, a cellular stress response. This compound treatment has been shown to reduce markers of ER stress, suggesting it helps alleviate the burden of misfolded GCase.
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vitro and clinical studies on the effects of this compound in Gaucher disease.
Table 1: In Vitro Efficacy of this compound in Patient-Derived Fibroblasts
| GBA1 Mutation | This compound Concentration (µM) | Incubation Time | Increase in GCase Activity | Reference |
| N370S/N370S | 10, 30, 60 | 5 days | Significant increase | |
| F213I/L444P | 10, 30, 60 | 5 days | Significant increase | |
| L444P/L444P | Not specified | Not specified | No significant increase | |
| N188S/IVS2+1G>A | 100 | 24 hours | 67% increase | |
| N370S, F213I, N188S/G193W, R120W | Not specified | Not specified | Significant increase | |
| GD (general) | Not specified | 4 days | 3.3-fold increase in macrophages | |
| GBA-PD (general) | Not specified | 4 days | 3.5-fold increase in macrophages |
Table 2: Clinical Efficacy of this compound in Gaucher Disease Patients
| Study Population | This compound Dosage | Treatment Duration | Key Outcomes | Reference |
| 12 Naïve Type 1 GD Patients | 150 mg/day | 6 months | Patient 1: Platelet count +32.9%, Hemoglobin +16.2%, Spleen volume -2.9%, Liver volume -14.4% | |
| 28 Type 1 GD Patients (Suboptimal response to ERT/SRT) & 12 Naïve Patients | 600 mg/day | 12 months | 31.2% of completers had >20% increase in platelet count; 18.7% had >20% decrease in Lyso-Gb1 | |
| 28 GD Patients | 12.7 ± 3.9 mg/kg/day | 2.6 years | Hemoglobin +1.6 g/dL, Platelet count +9 x 10³/µL, Spleen volume -5.16 MN, Liver volume -0.39 MN, Chitotriosidase -43.1%, Glucosylsphingosine -34.1% | |
| 2 GD Patients (Neuronopathic) | 20-25 mg/kg/day | >6 months | Patient 1: Chitotriosidase from 247.5 to 37.2 nmol/ml/h, Lyso-Gb1 from 11.4 to 3.8 ng/ml |
Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol is for measuring GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysate
-
Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.
-
Substrate Solution: 4 mM 4-MUG in Assay Buffer.
-
Stop Solution: 0.2 M glycine-NaOH, pH 10.7.
-
96-well black, flat-bottom plates.
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm).
Procedure:
-
Prepare cell lysates by homogenizing cells in lysis buffer (e.g., RIPA buffer) on ice.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
In a 96-well plate, add 10-20 µg of protein from each cell lysate to individual wells. Bring the total volume in each well to 50 µL with Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 4-MUG Substrate Solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence on a fluorometer.
-
Calculate GCase activity based on a standard curve generated with 4-methylumbelliferone.
Western Blot for GCase Protein Levels
This protocol describes the detection of GCase protein levels in cell lysates by Western blotting.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GCase antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration as described above.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Immunofluorescence for GCase Lysosomal Localization
This protocol details the visualization of GCase colocalization with lysosomes using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)
-
Secondary antibodies: fluorescently labeled anti-rabbit and anti-mouse antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with a mixture of primary anti-GCase and anti-LAMP1 antibodies overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in Gaucher disease.
Caption: A typical experimental workflow for evaluating this compound's efficacy in vitro.
Caption: The signaling pathway of TFEB activation by this compound.
Conclusion
The discovery of this compound's potential as a pharmacological chaperone for mutant GCase represents a significant advancement in the search for novel therapeutic strategies for Gaucher disease. Its ability to increase GCase activity, enhance lysosomal trafficking, and modulate key cellular pathways highlights its multifaceted mechanism of action. The in vitro and clinical data summarized in this guide provide a strong rationale for its continued investigation and development as a treatment for Gaucher disease, particularly for patients with neurological involvement who have limited therapeutic options. Further research is warranted to optimize dosing regimens, identify patient populations most likely to respond, and fully elucidate its long-term safety and efficacy.
References
- 1. Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of this compound for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Ambroxol for Amyotrophic Lateral Sclerosis (ALS): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet medical need for effective therapies. Recent preliminary studies have identified Ambroxol, a widely used mucolytic agent, as a potential therapeutic candidate for ALS. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into this compound for ALS. It details the proposed mechanisms of action, summarizes key quantitative data from animal models, outlines the methodologies of pivotal experiments, and presents the design of an ongoing Phase 2 clinical trial. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for ALS.
Introduction
This compound hydrochloride, a derivative of the Adhatoda vasica plant, has a long-standing clinical history as a secretolytic agent used in the treatment of respiratory diseases.[1] Its favorable safety profile and ability to cross the blood-brain barrier have made it an attractive candidate for drug repurposing in neurodegenerative disorders.[1][2] The rationale for investigating this compound in the context of ALS stems from its multifaceted pharmacological activities, including the modulation of lysosomal function, anti-inflammatory effects, and antioxidant properties.[1][3] This guide will delve into the preliminary evidence that supports the further investigation of this compound as a potential disease-modifying therapy for ALS.
Proposed Mechanisms of Action
This compound's neuroprotective effects are believed to be mediated through several interconnected pathways, with the modulation of glucocerebrosidase (GCase) activity being a central theme.
Glucocerebrosidase (GCase) Modulation
Dysregulation of sphingolipid metabolism has been implicated in the pathophysiology of ALS. Glucosylceramide is a key precursor of complex glycosphingolipids and is degraded by the lysosomal enzyme GBA1 and the non-lysosomal enzyme GBA2.
-
GBA1 Chaperone Activity: this compound is known to act as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GBA1). In the cytosol, it binds to GBA1, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, thereby increasing the levels and activity of functional GBA1. Enhanced GBA1 activity is thought to improve the clearance of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.
-
GBA2 Inhibition: Studies in the SOD1G86R mouse model of familial ALS have shown a marked increase in the activity of the non-lysosomal glucocerebrosidase GBA2 in the spinal cord, even before disease onset. This compound has been identified as an inhibitor of GBA2. By inhibiting GBA2, this compound may prevent the aberrant hydrolysis of glucosylceramide outside the lysosome, thus helping to restore lipid homeostasis.
Lysosomal Function and Autophagy
The proper functioning of the autophagy-lysosome pathway is critical for cellular homeostasis and the degradation of aggregated proteins. This compound has been shown to enhance lysosomal function, which is often impaired in neurodegenerative diseases. By increasing GCase activity, this compound promotes the efficient clearance of cellular waste and pathological protein aggregates through autophagy.
Anti-inflammatory and Antioxidant Properties
Neuroinflammation and oxidative stress are key contributors to the progressive loss of motor neurons in ALS. This compound has demonstrated anti-inflammatory and antioxidant effects. It can reduce the activation of microglia, the resident immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. Additionally, this compound has direct antioxidant properties, which may help to mitigate the oxidative damage observed in ALS.
Preclinical Evidence in a Familial ALS Mouse Model
The therapeutic potential of this compound has been investigated in the SOD1G86R transgenic mouse model, which recapitulates key features of familial ALS.
Quantitative Data Summary
| Outcome Measure | Treatment Group | Result | Significance | Reference |
| Disease Onset | This compound (presymptomatic administration) | Delayed decline of motor functions | p < 0.05 | |
| Motor Function | This compound (administration at disease onset) | Delayed motor function decline | - | |
| Survival | This compound (administration at disease onset) | Extended overall survival | - | |
| Neuromuscular Junctions | This compound | Protected neuromuscular junctions | - | |
| Spinal Motor Neurons | This compound | Maintained the functionality of spinal motor neurons | - |
Experimental Protocols
Animal Model:
-
Strain: FVB/N mice overexpressing the human SOD1G86R mutation.
-
Housing: Maintained in a controlled environment with ad libitum access to food and water.
Drug Administration:
-
Route: Oral, in drinking water.
-
Dosage: Not explicitly stated in the provided search results.
-
Treatment Paradigms:
-
Presymptomatic: Administration started before the onset of motor symptoms.
-
Symptomatic: Administration initiated at the time of disease onset.
-
Behavioral and Functional Assessments:
-
Motor Function: Assessed through tests such as grip strength and rotarod performance to measure muscle strength and coordination.
-
Disease Onset: Defined as the age at which a significant decline in motor performance is first observed.
-
Survival: Monitored daily, with the endpoint defined as the inability of the mouse to right itself within 30 seconds when placed on its side.
Histological and Molecular Analysis:
-
Neuromuscular Junction Integrity: Staining of neuromuscular junctions to assess their morphology and innervation status.
-
Motor Neuron Counts: Quantification of motor neurons in the spinal cord.
-
GBA2 Activity Assay: Measurement of GBA2 enzymatic activity in spinal cord tissue.
Clinical Investigation: The AMBALS Trial
The promising preclinical findings have led to the initiation of a Phase 2 clinical trial, AMBALS (this compound for ALS), to evaluate the safety, tolerability, and efficacy of high-dose this compound in patients with ALS.
Quantitative Data Summary
| Parameter | Description |
| Phase | 2 |
| Study Design | Double-blind, randomised, placebo-controlled |
| Number of Participants | 50 |
| Randomization Ratio | 2:1 (this compound:Placebo) |
| Treatment Duration | 24 weeks |
| Follow-up Duration | 4 weeks |
| Total Study Duration | 32 weeks |
Experimental Protocol
Patient Population:
-
Inclusion Criteria:
-
Diagnosis of ALS according to the Gold Coast diagnostic criteria.
-
First symptom of ALS ≤ 18 months prior to screening.
-
Forced vital capacity (FVC) ≥ 60%.
-
-
Exclusion Criteria:
-
Use of non-invasive ventilation (NIV) support for ALS.
-
Presence of a gastrostomy tube.
-
Treatment Regimen:
-
Drug Formulation: this compound hydrochloride solution.
-
Route of Administration: Oral, three times a day.
-
Dosage: Dose-escalation design with the following daily doses: 180mg, 260mg, 540mg, 900mg, and 1260mg. Doses are increased weekly based on safety and tolerability assessments.
-
Control: Placebo solution.
Outcome Measures:
-
Primary Outcome: Time to a composite event of death, need for tracheostomy, need for gastrostomy feeding, or need for non-invasive ventilation support (≥12 hours a day).
-
Secondary Outcomes:
-
Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.
-
Electrophysiological measures of motor unit preservation.
-
Assessment of blood biomarkers.
-
Safety Monitoring:
-
Weekly blood tests to assess tolerance to the escalating doses.
-
Monitoring of adverse events throughout the study.
Logical Progression of Research
The investigation of this compound for ALS has followed a logical and well-defined path from preclinical discovery to clinical evaluation.
Conclusion and Future Directions
The preliminary studies on this compound for ALS provide a compelling rationale for its continued investigation as a potential therapeutic agent. The preclinical data in a relevant animal model are encouraging, and the ongoing AMBALS Phase 2 clinical trial is a critical next step in evaluating its safety and efficacy in patients. The multifaceted mechanism of action of this compound, targeting key pathological pathways in ALS, including lysosomal dysfunction, neuroinflammation, and oxidative stress, makes it a promising candidate for further development. The results of the AMBALS trial are eagerly awaited and will be instrumental in determining the future trajectory of this compound as a potential treatment for this devastating disease. Future research should also focus on elucidating the precise molecular interactions of this compound with its targets and exploring potential biomarkers to identify patients who are most likely to respond to this therapy.
References
Ambroxol's Impact on Microglial Activation and Neuroinflammation: A Technical Guide
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of this inflammatory response.[1][2] While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and cognitive decline.[1] Ambroxol, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant effects.[3] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates microglial activation and mitigates neuroinflammation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
This compound's Attenuation of Pro-Inflammatory Microglial Activation
This compound has been shown to effectively suppress the pro-inflammatory M1 phenotype of microglia. This is achieved through the modulation of several key signaling pathways that are activated in response to inflammatory stimuli such as lipopolysaccharide (LPS) or intracerebral hemorrhage (ICH).
Inhibition of the TLR4/NF-κB/JNK Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, primarily through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade involving the activation of c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB), leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound treatment has been demonstrated to significantly downregulate the expression of TLR4, phosphorylated JNK (p-JNK), and phosphorylated NF-κB (p-NF-κB), thereby inhibiting this pro-inflammatory cascade.
Suppression of the IRE1α/TRAF2 Endoplasmic Reticulum Stress Pathway
In the context of intracerebral hemorrhage (ICH), endoplasmic reticulum (ER) stress is a significant contributor to microglial activation. This compound has been shown to mitigate M1-like microglial activation by suppressing ER stress through the IRE1α/TRAF2 signaling pathway. Treatment with this compound leads to a downregulation of IRE1α and TRAF2 expression, resulting in reduced pro-inflammatory cytokine accumulation and enhanced neuronal survival.
Quantitative Effects of this compound on Microglial and Neuroinflammatory Markers
The following tables summarize the quantitative data from various studies, demonstrating the significant impact of this compound on key markers of microglial activation and neuroinflammation.
Table 1: Effect of this compound on Pro-Inflammatory Markers in LPS-Induced Neuroinflammation in Mice
| Marker | Treatment Group | Change vs. LPS Group | Reference |
| TLR4 | LPS + this compound (30 mg/kg) | Significantly downregulated | |
| Iba-1 | LPS + this compound (30 mg/kg) | Significantly downregulated | |
| GFAP | LPS + this compound (30 mg/kg) | Significantly downregulated | |
| p-NF-κB | LPS + this compound (30 mg/kg) | Significantly downregulated | |
| p-JNK | LPS + this compound (30 mg/kg) | Significantly downregulated | |
| TNF-α | LPS + this compound (30 mg/kg) | Significantly decreased | |
| IL-1β | LPS + this compound (30 mg/kg) | Significantly decreased |
Table 2: Effect of this compound on Microglial Activation and Pro-Inflammatory Cytokines in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Marker | Treatment Group | Change vs. ICH Group | Reference |
| CD16/32+ Microglia | ICH + this compound (35 mg/kg) | Reduced activation and number | |
| CD16/32+ Microglia | ICH + this compound (70 mg/kg) | Reduced activation and number | |
| TNF-α | ICH + this compound (35 mg/kg) | Decreased accumulation | |
| TNF-α | ICH + this compound (70 mg/kg) | Decreased accumulation | |
| IL-1β | ICH + this compound (35 mg/kg) | Decreased accumulation | |
| IL-1β | ICH + this compound (70 mg/kg) | Decreased accumulation | |
| IRE1α | ICH + this compound (35 mg/kg) | Downregulated expression | |
| IRE1α | ICH + this compound (70 mg/kg) | Downregulated expression | |
| TRAF2 | ICH + this compound (35 mg/kg) | Downregulated expression | |
| TRAF2 | ICH + this compound (70 mg/kg) | Downregulated expression |
Table 3: Effect of this compound on Antioxidant and Synaptic Markers
| Marker | Treatment Group | Change vs. Control/Disease Group | Reference |
| Nrf-2 | LPS + this compound (30 mg/kg) | Upregulated | |
| HO-1 | LPS + this compound (30 mg/kg) | Upregulated | |
| SOD | LPS + this compound (30 mg/kg) | Upregulated | |
| Malondialdehyde (MDA) | LPS + this compound (30 mg/kg) | Inhibited lipid peroxidation | |
| PSD-95 | LPS + this compound (30 mg/kg) | Upregulated | |
| SNAP-23 | LPS + this compound (30 mg/kg) | Upregulated |
This compound's Role in Modulating Glucocerebrosidase Activity and Lysosomal Function
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. This compound acts as a pharmacological chaperone for GCase, increasing its activity in the brain. In non-human primates, oral administration of this compound (100 mg) for 28 days resulted in a notable increase in GCase activity in the midbrain (16%), cortex (20%), and striatum (24%). Enhanced GCase activity is believed to improve lysosomal function, leading to better clearance of cellular waste and a reduction in α-synuclein levels, a key pathological hallmark of Parkinson's disease. In patient-derived macrophages, this compound treatment significantly increased GCase activity by 3.3-fold in Gaucher disease patients and 3.5-fold in GBA-Parkinson's disease patients. Furthermore, this compound has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, in microglia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.
This compound's inhibition of LPS-induced pro-inflammatory signaling in microglia.
This compound's suppression of the ER stress pathway in microglia following ICH.
A generalized experimental workflow for investigating this compound's effects.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the literature.
Animal Models and Drug Administration
-
LPS-Induced Neuroinflammation Model: Mice are administered intraperitoneal (i.p.) injections of LPS (e.g., 250 µg/kg) to induce systemic inflammation and subsequent neuroinflammation. This compound (e.g., 30 mg/kg/day) is typically co-administered, and brain tissues (cortex and hippocampus) are collected for analysis after a specified period (e.g., 14 days).
-
Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice via collagenase injection into the striatum. This compound (e.g., 35 mg/kg or 70 mg/kg) is administered, and brain tissue surrounding the hematoma is analyzed at various time points post-ICH.
-
Scopolamine-Induced Alzheimer's-like Pathology: Scopolamine is used to induce cognitive deficits and neuroinflammation. This compound's neuroprotective effects are assessed by co-treatment and subsequent behavioral and molecular analyses.
Cell Culture
-
Primary Microglia Isolation and Culture: Microglia are isolated from the brains of neonatal or adult mice. Brains are dissociated into single-cell suspensions, and microglia are purified using magnetic-activated cell sorting (MACS) or flow cytometry, often targeting markers like CD11b. Purified microglia are cultured in appropriate media, often supplemented with factors from astrocyte-conditioned media to maintain a resting state. For activation studies, cells are stimulated with agents like LPS (e.g., 1 µg/ml for 24 hours).
Assays for Microglial Activation and Neuroinflammation
-
Immunohistochemistry and Immunofluorescence: Brain sections or cultured cells are fixed and stained with antibodies against specific markers. Iba-1 is a commonly used marker to identify microglia, while GFAP is used for astrocytes. The expression and morphology of these cells can be visualized and quantified using microscopy. Antibodies against pro-inflammatory cytokines like TNF-α can also be used to assess their expression levels.
-
Western Blotting: This technique is used to quantify the expression levels of specific proteins. Brain tissue or cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., TLR4, p-JNK, p-NF-κB, Iba-1, GFAP, Nrf-2, HO-1, PSD-95, SNAP-23). β-actin is often used as a loading control. Densitometric analysis of the protein bands allows for quantification.
-
Cytokine and Chemokine Measurement: The levels of secreted cytokines and chemokines in culture supernatants or brain homogenates are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays (e.g., Bio-Plex).
-
Flow Cytometry: This method can be used to identify and quantify different microglial populations based on the expression of cell surface markers. For instance, resting microglia can be identified as CD11b+/CD45int, while activated microglia/macrophages are CD11b+/CD45high.
Behavioral Tests
-
Y-Maze Test: This test is used to assess spatial working memory. The percentage of spontaneous alternations between the three arms of the maze is measured.
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded over several trials.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its multifaceted mechanism of action involves the suppression of pro-inflammatory signaling pathways in microglia, such as the TLR4/NF-κB/JNK and IRE1α/TRAF2 pathways, leading to a reduction in the production of harmful inflammatory mediators. Concurrently, this compound promotes cellular resilience through the upregulation of the Nrf-2 antioxidant response and enhances lysosomal function by acting as a chaperone for GCase. The comprehensive data from in vitro and in vivo studies strongly support the continued investigation of this compound for the treatment of neurological disorders characterized by microglial activation and neuroinflammation. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals in this field.
References
- 1. This compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]
Ambroxol's ability to cross the blood-brain barrier in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a widely used mucolytic agent, has garnered significant interest for its potential neuroprotective effects and as a therapeutic candidate for neurodegenerative diseases such as Parkinson's and Gaucher disease. A critical prerequisite for its central nervous system (CNS) activity is the ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's capacity to penetrate the CNS, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Physicochemical Properties Predicting CNS Penetration
This compound possesses favorable physicochemical properties that predict good CNS penetration. Its lipophilicity (cLogP = 2.8) and low polar surface area (PSA 58 Ų) suggest it can readily diffuse across the lipid-rich membranes of the BBB.
In Vivo Evidence of Blood-Brain Barrier Penetration
A substantial body of preclinical evidence from various animal models, including rats, mice, and non-human primates, confirms that this compound effectively crosses the BBB and distributes into the brain tissue.
Quantitative Analysis of Brain Penetration in Rats
In vivo microdialysis studies in rats have provided robust quantitative data on the extent of this compound's brain penetration. These studies measure the unbound drug concentration in the brain extracellular fluid and blood, allowing for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB permeability.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Dose (mg/kg, i.v.) | Brain Region | AUCbrain/AUCblood Ratio (%) | Tmax in Striatum (min) | Reference |
| 10 | Striatum | ~30-34 | ~60 | [1] |
| 30 | Striatum | ~30-34 | ~60 | [1] |
AUCbrain/AUCblood: Area under the concentration-time curve ratio between brain and blood. Tmax: Time to reach maximum concentration.
Unpublished data cited in clinical trial protocols further support these findings, indicating that in both single and multiple dose experiments in rats, this compound rapidly crossed into the brain, exhibiting brain-to-plasma concentration ratios greater than 10, signifying excellent CNS penetration.
Indirect Evidence in Mice and Non-Human Primates
Studies in mice and non-human primates have provided indirect yet compelling evidence of this compound's brain penetration by demonstrating its pharmacological activity within the CNS. The primary mechanism of action investigated is the enhancement of β-glucocerebrosidase (GCase) activity, an enzyme implicated in the pathophysiology of Parkinson's and Gaucher disease.
Table 2: Effect of this compound on GCase Activity in the Brain of Preclinical Models
| Animal Model | Dose | Duration | Brain Region | Change in GCase Activity | Reference |
| Wild-type Mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant Increase | [2] |
| L444P/+ GBA1 mutant mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant Increase | [2] |
| Cynomolgus Monkey | 100 mg (oral) | 28 days | Midbrain, Cortex, Striatum | ~20% Increase | [3] |
These findings strongly suggest that this compound reaches pharmacologically relevant concentrations in the brains of these species.
In Vitro Permeability Data
Table 3: Apparent Permeability (Papp) of Ambroxlo across Caco-2 Cell Monolayers
| Concentration (µmol/L) | Direction | pH | Papp (x 10-6 cm/s) | Efflux Ratio | Reference |
| 100 | Apical to Basolateral | 7.4 | 37.7 | ~1 | |
| 300 | Apical to Basolateral | 7.4 | 43.1 - 45.9 | ~1 | |
| 1000 | Apical to Basolateral | 7.4 | 43.1 - 45.9 | ~1 | |
| 300 | Basolateral to Apical | 7.4 | 43.1 - 45.9 | ~1 | |
| 300 | Apical to Basolateral | 6.0 (apical) vs 7.4 (basolateral) | 5.1 | - |
The high Papp values at physiological pH and an efflux ratio of approximately 1 suggest that this compound has high permeability and is not a significant substrate for efflux transporters like P-glycoprotein in this model, further supporting its potential for good brain penetration.
Experimental Protocols
In Vivo Microdialysis in Rats
This technique allows for the continuous sampling of unbound drug from the brain extracellular fluid of a freely moving animal.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected.
-
This compound is administered intravenously.
-
Dialysate samples are collected at regular intervals for several hours.
-
Simultaneously, blood samples are collected to determine plasma drug concentrations.
-
-
Sample Analysis:
-
The concentration of this compound in the dialysate and plasma samples is determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
-
Data Analysis:
-
The in vivo recovery of the microdialysis probe is determined to calculate the absolute unbound brain concentration of this compound.
-
Pharmacokinetic parameters, including the AUCbrain/AUCblood ratio, are calculated.
-
In Vivo Microdialysis Workflow
GCase Activity Assay in Mouse Brain
This assay measures the enzymatic activity of GCase in brain tissue homogenates.
-
Animal Treatment:
-
Mice are administered this compound, typically in their drinking water or via oral gavage, for a specified duration.
-
A control group receives the vehicle.
-
-
Tissue Collection and Homogenization:
-
At the end of the treatment period, mice are euthanized, and brains are rapidly dissected.
-
Specific brain regions are isolated and homogenized in a lysis buffer containing detergents and protease inhibitors.
-
-
Protein Quantification:
-
The total protein concentration of the brain homogenate is determined using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
The brain homogenate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH ~5.2) to mimic the lysosomal environment.
-
The reaction is carried out at 37°C for a defined period.
-
-
Fluorescence Measurement:
-
The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.
-
-
Data Analysis:
-
GCase activity is calculated based on the rate of fluorescent product formation and normalized to the total protein concentration.
-
GCase Activity Assay Workflow
Signaling Pathways and Mechanism of Action
This compound's neuroprotective effects are believed to be mediated, at least in part, by its ability to enhance GCase activity. This leads to improved lysosomal function and clearance of misfolded proteins, such as α-synuclein. Additionally, this compound has been shown to modulate other cellular pathways involved in neuroinflammation and oxidative stress.
This compound's Neuroprotective Signaling Pathways
Conclusion
The preclinical data from in vivo and in vitro models provide strong and consistent evidence that this compound can effectively cross the blood-brain barrier and distribute into the central nervous system. Quantitative studies in rats demonstrate significant brain penetration, with brain-to-plasma ratios indicating a favorable distribution profile. This is further supported by pharmacodynamic studies in mice and non-human primates, where oral administration of this compound leads to increased GCase activity in various brain regions. The favorable physicochemical properties and high in vitro permeability of this compound underpin these observations. Collectively, these findings provide a solid rationale for the ongoing clinical investigation of this compound as a potential treatment for a range of neurodegenerative disorders. Further studies utilizing advanced in vitro BBB models could provide additional insights into the specific transport mechanisms involved in this compound's CNS uptake.
References
- 1. This compound Upregulates Glucocerebrosidase Expression to Promote Neural Stem Cells Differentiation Into Neurons Through Wnt/β-Catenin Pathway After Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]
Ambroxol: A Technical Guide on its Historical Mucolytic Use and Modern Repurposed Applications
Abstract
Ambroxol, a metabolite of bromhexine, was first patented in 1966 and entered medical use in 1979 as a mucolytic agent for respiratory diseases.[1] Its primary role has been to treat conditions with excessive or viscous mucus by promoting mucus clearance and facilitating expectoration.[1][2] For decades, its mechanism was understood to involve the stimulation of surfactant production and the breakdown of mucus fibers.[3][4] However, recent research has unveiled a broader pharmacological profile, leading to significant interest in repurposing this compound for a range of extrapulmonary disorders. Extensive preclinical and clinical investigations have highlighted its roles as a pharmacological chaperone for lysosomal enzymes, an anti-inflammatory and antioxidant agent, a potent local anesthetic, and a neuroprotective molecule. This technical guide provides an in-depth review of this compound's journey from a simple cough medicine to a promising therapeutic candidate for complex conditions such as Parkinson's disease, Gaucher's disease, and neuropathic pain. We will detail its mechanisms of action, summarize quantitative data from key clinical studies, provide representative experimental protocols, and visualize its complex signaling pathways.
Historical Use as a Mucolytic Agent
This compound was developed in the late 1960s and commercially introduced in 1978 as a secretolytic agent to treat bronchopulmonary diseases. It is an active N-desmethyl metabolite of bromhexine, which itself is a synthetic derivative of the alkaloid vasicine, found in the plant Adhatoda vasica. Its primary indication is for "secretolytic therapy in bronchopulmonary diseases associated with abnormal mucus secretion and impaired mucus transport". It is available over-the-counter in many countries in various formulations, including syrups, tablets, and lozenges.
Mechanism of Mucolytic Action
This compound's efficacy in respiratory conditions stems from a multi-faceted mechanism of action that restores the physiological clearance mechanisms of the respiratory tract.
-
Secretolytic and Mucokinetic Effects : this compound acts on the structure of mucus by breaking down acid mucopolysaccharide fibers, which reduces mucus viscosity and adhesiveness. This makes the sputum thinner and easier to expel.
-
Stimulation of Surfactant Production : It stimulates type II pneumocytes to synthesize and release pulmonary surfactant. Surfactant acts as an "anti-glue" factor, reducing the adhesion of mucus to bronchial walls and improving its transport.
-
Enhancement of Mucociliary Clearance : By increasing the ciliary beat frequency, this compound accelerates the transport of mucus out of the respiratory tract, facilitating a productive cough.
Clinical Applications and Efficacy
This compound is clinically used for respiratory infections, bronchopulmonary infections, and as an adjunctive therapy in severe pneumonia. Its ability to enhance the penetration of antibiotics like amoxicillin and erythromycin into bronchial secretions can improve the efficacy of treatments for respiratory infections. Several clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) have shown that this compound can reduce the frequency of acute exacerbations.
Repurposed Applications of this compound
Beyond its mucolytic properties, this compound possesses anti-inflammatory, antioxidant, local anesthetic, and neuroprotective effects that have paved the way for its investigation in a variety of non-respiratory diseases.
Neurodegenerative Diseases
The most significant repurposing of this compound is in the treatment of neurodegenerative disorders, primarily driven by its function as a pharmacological chaperone.
Gaucher disease (GD) is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), resulting from mutations in the GBA1 gene. These same mutations are the most common genetic risk factor for Parkinson's disease (PD). In both conditions, the mutated GCase enzyme misfolds, is retained in the endoplasmic reticulum (ER), and fails to reach the lysosome, leading to the accumulation of its substrate, glucocerebroside, and, in PD, the toxic buildup of α-synuclein protein aggregates (Lewy bodies).
This compound acts as a chemical chaperone that binds to the misfolded GCase enzyme, stabilizing its structure. This allows the enzyme to traffic correctly from the ER to the lysosome, where it can perform its function. By increasing functional GCase levels, this compound enhances the clearance of harmful protein aggregates.
Clinical trials have shown that high-dose this compound is safe, well-tolerated, and successfully crosses the blood-brain barrier. Studies in both Gaucher and Parkinson's patients have demonstrated that this compound increases GCase activity in cerebrospinal fluid (CSF) and can lead to clinical improvements, including reduced neurological symptoms in neuronopathic Gaucher disease and stabilized motor and cognitive symptoms in Parkinson's.
This compound is also being investigated for its neuroprotective effects in ischemic stroke and Alzheimer's disease. Its benefits in these contexts are attributed to a combination of GCase activation, anti-inflammatory effects, antioxidant activity, and modulation of ion channels. Preclinical studies show this compound can reduce stroke volume, alleviate ER stress, and mitigate neuroinflammation by downregulating pro-inflammatory cytokines like TNF-α and IL-1β and inhibiting the NF-κB and JNK signaling pathways.
Anti-inflammatory and Antioxidant Properties
This compound exhibits significant anti-inflammatory and antioxidant activities. It can scavenge free radicals and reduce oxidative stress. The drug also inhibits the release of pro-inflammatory cytokines and histamine from mast cells and other inflammatory cells. These properties contribute to its efficacy in both chronic respiratory diseases and neurodegenerative disorders, where inflammation and oxidative stress are key pathological drivers.
Local Anesthetic Effect
A distinct pharmacological property of this compound is its local anesthetic effect, which is more potent than procaine, albeit with a shorter duration. This effect is mediated by the potent blockade of voltage-gated sodium channels (Na+), particularly the Nav1.8 subtype, which is crucial in pain signaling pathways. This mechanism explains the efficacy of this compound lozenges in providing rapid pain relief for acute sore throat. This sodium-channel blocking activity has also sparked interest in repurposing this compound for the treatment of neuropathic pain.
Summary of Quantitative Data
Table 1: this compound Dosage for Mucolytic Use
| Patient Group | Oral Dosage | Frequency |
| Children 2 to <6 years | 7.5 - 15 mg | 3 times daily |
| Children 6 to 12 years | 15 - 30 mg | 2-3 times daily |
| Adults & Children >12 years | 60 - 120 mg | Daily, in 2-3 divided doses |
| (Source: Pediatric Oncall) |
Table 2: Key Findings from this compound Clinical Trials in Parkinson's Disease (PD)
| Trial Phase | Key Findings & Quantitative Data | Reference |
| Phase 2 (AIM-PD) | This compound crossed the blood-brain barrier and increased GCase protein levels in CSF by an average of 35%. The treatment was safe and well-tolerated. | |
| Phase 2 (Ontario) | Confirmed safety and boosted GCase activity. Showed possible benefits for psychiatric and cognitive symptoms. | |
| Phase 2 (PD Dementia) | Over 12 months, psychiatric symptoms remained stable in the this compound group vs. worsening in the placebo group. A marker of brain cell damage (GFAP) was stable with this compound but increased in the placebo group. | |
| Phase 3 (ASPro-PD) | Ongoing trial with 330 participants to assess if this compound can slow the progression of motor symptoms over two years. |
Table 3: Key Findings from this compound Clinical Trials in Gaucher Disease (GD)
| Study Type | Key Findings & Quantitative Data | Reference |
| Pilot Study (nGD) | High-dose this compound (up to 25 mg/kg/day) significantly increased lymphocyte GCase activity, permeated the blood-brain barrier, and decreased CSF glucosylsphingosine levels. Markedly improved myoclonus and seizures. | |
| Clinical Study (GD1) | In a patient receiving 150 mg/day for 6 months, hemoglobin increased by 16.2%, platelet count increased by 32.9%, and spleen/liver volumes decreased by 2.9%/14.4%. | |
| Systematic Review | Response rates for neurological improvements were reported as 29% in patients with type 3 GD. Response rates for systemic improvements in type 1 GD were 36% and 55% in two studies. |
Key Experimental Protocols
Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay
Objective: To measure the effect of this compound on GCase enzyme activity in patient-derived fibroblasts or lymphocytes.
Methodology:
-
Cell Culture: Culture patient-derived fibroblasts or isolate peripheral blood mononuclear cells (PBMCs) using standard cell culture techniques.
-
Treatment: Seed cells in appropriate plates. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for 48-72 hours.
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100) on ice to prepare a cell lysate containing the GCase enzyme.
-
Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay for normalization.
-
Enzymatic Reaction: Incubate a standardized amount of protein lysate with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in a reaction buffer (e.g., citrate/phosphate buffer, pH 5.4).
-
Fluorescence Measurement: After incubation (e.g., 60 minutes at 37°C), stop the reaction by adding a high pH stop buffer (e.g., glycine-NaOH). Measure the fluorescence of the released 4-methylumbelliferone (4-MU) product using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Data Analysis: Calculate GCase activity as the amount of fluorescent product generated per unit of protein per unit of time. Compare the activity in this compound-treated cells to the vehicle control.
Protocol 2: In Vitro α-synuclein Aggregation Assay
Objective: To assess the ability of this compound to inhibit the aggregation of α-synuclein protein in vitro.
Methodology:
-
Protein Preparation: Use purified, monomeric recombinant human α-synuclein protein.
-
Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing α-synuclein (e.g., 50-100 µM) in a suitable aggregation buffer (e.g., PBS, pH 7.4).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells. Include a positive control (no inhibitor) and a negative control (no protein).
-
Aggregation Induction: Add Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils. Seal the plate to prevent evaporation.
-
Incubation and Monitoring: Place the plate in a fluorescence plate reader equipped with shaking capabilities. Incubate at 37°C with intermittent shaking to promote aggregation. Monitor the increase in ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) over time (e.g., every 15-30 minutes for up to 72 hours).
-
Data Analysis: Plot ThT fluorescence intensity versus time to generate aggregation curves. Analyze key parameters such as the lag time (time to onset of aggregation) and the maximum fluorescence intensity. Compare the curves from this compound-treated samples to the positive control to determine if this compound delays or reduces α-synuclein aggregation.
Conclusion and Future Directions
This compound stands as a prime example of successful drug repurposing. Originally developed as a mucolytic agent with a well-established safety profile, its newly discovered pharmacological properties have positioned it as a promising candidate for treating complex and debilitating diseases far beyond the respiratory system. Its role as a GCase chaperone offers a potential disease-modifying therapy for Gaucher disease and the large subset of Parkinson's patients with GBA1 mutations. Furthermore, its anti-inflammatory, antioxidant, and analgesic properties open therapeutic avenues for stroke, Alzheimer's disease, and chronic pain.
The ongoing Phase 3 ASPro-PD trial represents a critical step in validating its efficacy in slowing Parkinson's progression. Future research should focus on optimizing dosage for neurological conditions, exploring its efficacy in non-GBA1 associated neurodegeneration, and further elucidating the downstream effects of its multi-target mechanisms. The journey of this compound from a simple cough remedy to a potential neuroprotective agent underscores the immense value of reinvestigating established drugs for new therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Methodological & Application
Application Notes and Protocols for the Use of Ambroxol in Primary Neuronal Cell Cultures
Introduction
Ambroxol hydrochloride, a widely used mucolytic agent, has garnered significant attention in neuroscience research for its neuroprotective properties.[1] It acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[2][3] Mutations in GBA1 are a major genetic risk factor for Parkinson's disease (PD), and reduced GCase activity is observed in both genetic and sporadic forms of the disease.[4][5] this compound can cross the blood-brain barrier, increase GCase activity, and modulate cellular pathways implicated in neurodegeneration, such as the autophagy-lysosome pathway and α-synuclein metabolism. These application notes provide a detailed protocol for the treatment of primary neuronal cell cultures with this compound to study its effects on neuronal health and function.
Data Presentation: Effects of this compound on Primary Neurons
The following table summarizes the quantitative effects of this compound treatment on primary wild-type mouse cortical neurons after 5 days of incubation, as reported in the literature.
| Parameter Assessed | This compound Conc. (µM) | Result (Change vs. Control) | Reference |
| Cell Viability | 10 | No significant effect | |
| 30 | No significant effect | ||
| 60 | ~63% decrease in live cells | ||
| GCase Activity | 10 | Increased | |
| 30 | ~37% increase | ||
| GCase (Gba1) mRNA | 10 | Increased | |
| 30 | Increased | ||
| Total α-synuclein (intracellular) | 10 | Increased | |
| 30 | Increased | ||
| α-synuclein mRNA | 10 | Increased | |
| 30 | Increased | ||
| α-synuclein (extracellular) | 10 | Increased release | |
| 30 | Increased release | ||
| Phosphorylated α-synuclein (S129) | 10 | Decreased | |
| 30 | Decreased | ||
| TFEB Translocation to Nucleus | 10 | Increased | |
| 30 | Increased | ||
| Cathepsin D Protein | 30 | Increased | |
| LAMP1 Protein | 30 | Increased | |
| PGC1-α mRNA | 10 | Increased | |
| 30 | Increased |
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the general procedure for establishing primary cortical neuron cultures from embryonic mice (E14.5-E18.5), a common model for these studies.
Materials:
-
Timed-pregnant mouse (E14.5-E18.5)
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin
-
Papain or Trypsin for dissociation
-
Poly-D-Lysine or Poly-L-Ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional guidelines and dissect the embryonic cortices in ice-cold HBSS.
-
Remove the meninges from the cortical tissue.
-
Mince the tissue and enzymatically digest it with Papain or Trypsin at 37°C to dissociate the cells.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated plates or coverslips at a desired density in pre-warmed Neurobasal Plus complete medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Perform half-medium changes every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
DMSO or appropriate solvent
-
Complete neuronal culture medium
Procedure:
-
Prepare a stock solution of this compound hydrochloride (e.g., 100 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in complete neuronal culture medium to the desired final concentrations (e.g., 10 µM, 30 µM).
-
Remove half of the medium from the neuronal cultures and replace it with the this compound-containing medium.
-
Incubate the cells for the desired duration (e.g., 5 days). A vehicle control (medium with an equivalent concentration of DMSO) should always be run in parallel.
Protocol 3: Cell Viability Assessment (Live/Dead Assay)
This assay distinguishes live from dead cells based on membrane integrity and esterase activity.
Materials:
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following this compound treatment, gently wash the cells once with PBS.
-
Prepare the LIVE/DEAD staining solution by diluting Calcein AM (e.g., 2 µM) and EthD-1 (e.g., 4 µM) in PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (EthD-1).
-
Quantify the number of live and dead cells from multiple fields of view to determine the percentage of viable cells.
Protocol 4: Glucocerebrosidase (GCase) Activity Assay
This fluorometric assay measures GCase enzyme activity.
Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Sodium taurocholate (activator)
-
Cell lysis buffer
-
Citrate/phosphate buffer
-
Glycine-NaOH buffer (stop solution)
-
Fluorometer
Procedure:
-
Lyse the treated and control neurons and determine the total protein concentration of the lysates.
-
Incubate a known amount of protein lysate with the 4-MUG substrate in a citrate/phosphate buffer containing sodium taurocholate.
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a high-pH glycine-NaOH buffer.
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate GCase activity relative to the total protein concentration and normalize to the vehicle control.
Visualizations: Pathways and Workflows
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral this compound increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Administering Ambroxol in Rodent Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). Its mechanism of action is primarily linked to its role as a chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for PD. This compound has been shown to increase GCase activity, which may, in turn, enhance the clearance of pathological alpha-synuclein (α-synuclein) aggregates, a hallmark of PD.[1][2][3] This document provides a comprehensive guide to the best practices for administering this compound in preclinical rodent models of Parkinson's disease, including detailed protocols and data presentation guidelines.
Data Presentation: this compound Administration in Rodent PD Models
The following tables summarize key quantitative data from studies administering this compound in various rodent models of Parkinson's disease.
Table 1: this compound Dosage and Administration in Rat Models of Parkinson's Disease
| Rodent Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| 6-OHDA-induced hemiparkinsonian rats | 400 mg/kg, twice daily | Oral gavage | 43 days (from day 28 to day 70 post-lesion) | Restored tyrosine hydroxylase (TH) and dopamine transporter (DAT) levels, increased GCase activity, decreased α-synuclein pathology, and improved behavioral functions.[4] | Mishra A, et al. (2020) |
| 6-OHDA-induced hemiparkinsonian rats | 400 mg/kg, twice daily | Oral gavage | 24 days (from day 4 to day 27 post-lesion) | Attenuated motor impairments, dopamine depletion, and GCase deficiency. Ameliorated mitochondrial dysfunction and α-synuclein pathology.[5] | Mishra A, et al. (2018) |
Table 2: this compound Dosage and Administration in Mouse Models of Parkinson's Disease
| Rodent Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Wild-type mice | 4mM in drinking water | Ad libitum in drinking water | 12 days | Increased brain GCase activity. | Migdalska-Richards A, et al. (2016) |
| Transgenic mice with L444P GBA1 mutation | 4mM in drinking water | Ad libitum in drinking water | 12 days | Increased GCase activity in various brain regions, with the most significant increase in lysosomes. | Migdalska-Richards A, et al. (2016) |
| Transgenic mice overexpressing human α-synuclein | 4mM in drinking water | Ad libitum in drinking water | 12 days | Increased GCase activity and decreased levels of both total and phosphorylated α-synuclein. | Migdalska-Richards A, et al. (2016) |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the administration of this compound in rodent models of Parkinson's disease.
Preparation and Administration of this compound
-
Oral Gavage (Rats):
-
Prepare a suspension of this compound hydrochloride in 0.9% saline. For a 400 mg/kg dose in a 300g rat, this would be 120 mg of this compound. The volume administered is typically 5 ml/kg.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Administer the suspension directly into the stomach using a ball-tipped gavage needle.
-
-
In Drinking Water (Mice):
-
Dissolve this compound hydrochloride in distilled water to a final concentration of 4mM.
-
Provide the this compound-containing water to the mice as their sole source of drinking water.
-
Prepare fresh solutions at least weekly and monitor water intake to estimate the daily dose.
-
Induction of Parkinson's Disease in Rodent Models
-
6-Hydroxydopamine (6-OHDA) Model in Rats (Unilateral Lesion):
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Stereotaxic Surgery:
-
Mount the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small burr hole at the desired coordinates for the striatum or medial forebrain bundle (MFB). For a striatal lesion, typical coordinates relative to bregma are: Anteroposterior (AP) +1.0 mm, Mediolateral (ML) +3.0 mm, Dorsoventral (DV) -5.0 mm. For an MFB lesion, coordinates are approximately AP -2.2 mm, ML 1.5 mm from bregma.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride in sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-5 µg/µl.
-
Slowly inject the 6-OHDA solution into the target brain region using a Hamilton syringe at a rate of 1 µl/min. The total volume is typically 2-4 µl.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model in Mice:
-
MPTP Preparation: Dissolve MPTP hydrochloride in sterile saline.
-
Administration: Administer MPTP via intraperitoneal (i.p.) injection. Common dosing regimens include:
-
Sub-acute: 30 mg/kg once daily for 5 consecutive days.
-
Acute: 10-20 mg/kg four times at 1-2 hour intervals.
-
-
Safety Precautions: MPTP is a neurotoxin and requires strict safety protocols, including the use of personal protective equipment (PPE) and a designated work area.
-
Behavioral Assessments
-
Cylinder Test (Forelimb Asymmetry):
-
Place the rodent in a transparent cylinder (e.g., 20 cm diameter for rats).
-
Videotape the animal for 5-10 minutes.
-
Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.
-
Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral touches. A unilateral 6-OHDA lesion will result in reduced use of the contralateral forelimb.
-
-
Rotarod Test (Motor Coordination and Balance):
-
Acclimatize the rodents to the rotarod apparatus for several days before testing.
-
Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
-
-
Open Field Test (Locomotor Activity and Anxiety):
-
Place the rodent in the center of an open field arena (e.g., a 40x40 cm box).
-
Use video tracking software to record and analyze the animal's movement for a set period (e.g., 5-10 minutes).
-
Key parameters to measure include total distance traveled, velocity, and time spent in the center versus the periphery of the arena.
-
Biochemical Analyses
-
GCase Activity Assay:
-
Homogenize brain tissue samples in a suitable lysis buffer.
-
Determine the protein concentration of the homogenates.
-
Incubate the samples with a fluorescent substrate for GCase, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader.
-
Calculate GCase activity relative to the total protein concentration.
-
-
Alpha-Synuclein Levels (Western Blot or ELISA):
-
Western Blot:
-
Extract proteins from brain tissue and determine the concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific for α-synuclein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
ELISA:
-
Use a commercially available ELISA kit for α-synuclein.
-
Prepare brain tissue homogenates according to the kit's instructions.
-
Add samples and standards to the antibody-coated microplate.
-
Follow the kit's protocol for incubation with detection antibodies and substrate.
-
Measure the absorbance using a microplate reader and calculate the α-synuclein concentration based on the standard curve.
-
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH) and Dopamine Transporter (DAT):
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and prepare cryosections or paraffin-embedded sections.
-
Incubate the sections with a primary antibody against TH or DAT.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize the staining using a fluorescence microscope.
-
Quantify the density of TH-positive neurons or DAT-positive fibers in the substantia nigra and striatum, respectively.
-
Visualizations
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. conductscience.com [conductscience.com]
- 5. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Alpha-Synuclein Levels Following Ambroxol Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for quantifying alpha-synuclein levels in response to Ambroxol administration. This compound, a glucocerebrosidase (GCase) chaperone, has emerged as a potential therapeutic agent for Parkinson's disease and other synucleinopathies by targeting the GCase pathway and influencing alpha-synuclein metabolism.[1][2] This document outlines the key methodologies, presents quantitative data from preclinical and clinical studies, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound and its Effect on Alpha-Synuclein
This compound is a small molecule chaperone that has been shown to increase the activity of GCase, an enzyme encoded by the GBA1 gene.[3] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and are associated with the accumulation of alpha-synuclein.[1][2] this compound is believed to enhance GCase activity, which in turn improves the clearance of alpha-synuclein aggregates. Studies have demonstrated that this compound can cross the blood-brain barrier and modulate alpha-synuclein levels in both preclinical models and human subjects.
Key Techniques for Measuring Alpha-Synuclein
The primary methods for quantifying alpha-synuclein levels in various biological samples after this compound treatment include:
-
Western Blotting: A widely used technique to detect and quantify total and phosphorylated alpha-synuclein in cell lysates and tissue homogenates.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for the quantitative measurement of alpha-synuclein in liquid samples such as cerebrospinal fluid (CSF), plasma, and cell culture supernatants.
-
Mass Spectrometry (MS): An advanced technique for the detailed characterization and absolute quantification of different alpha-synuclein proteoforms.
Quantitative Data Summary
The following tables summarize the quantitative changes in alpha-synuclein levels observed in various studies after this compound administration.
Table 1: Preclinical Studies (In vitro and In vivo)
| Model System | This compound Concentration/Dose | Sample Type | Measurement Technique | Key Findings | Reference |
| Primary cortical neurons | 10 µM and 30 µM | Cell lysate | Western Blot | Increase in total α-synuclein. | |
| Primary cortical neurons | 10 µM and 30 µM | Cell culture media | ELISA | Increase in extracellular α-synuclein release. | |
| Primary cortical neurons | 10 µM and 30 µM | Cell lysate | Western Blot | Decrease in phosphorylated (S129) α-synuclein. | |
| Cholinergic neurons (N370S GBA1 mutation) | Not specified | Cell lysate | Not specified | This compound decreased α-synuclein levels. | |
| α-synuclein overexpressing mice | 12 days of treatment | Brain homogenates | Western Blot | This compound treatment reduced levels of alpha-synuclein. | |
| HT-22 Hippocampal Neuronal Cells | Not specified | Cell lysate | Immunofluorescence | This compound decreased α-synuclein aggregates. |
Table 2: Clinical Studies
| Study Population | This compound Dose | Sample Type | Measurement Technique | Key Findings | Reference |
| 17 Parkinson's disease patients | Escalating daily dose up to 1.26 g for 6 months | Cerebrospinal Fluid (CSF) | Not specified | 13% mean increase (50 pg/mL) in CSF α-synuclein concentration. | |
| Parkinson's disease patients (with and without GBA1 mutations) | Not specified | Cerebrospinal Fluid (CSF) | Not specified | Increased levels of α-synuclein in CSF. |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound acts as a chaperone for the GCase enzyme, promoting its proper folding and trafficking to the lysosome. This enhances lysosomal function, leading to improved clearance of substrates, including alpha-synuclein.
Caption: Proposed mechanism of this compound in enhancing GCase activity and alpha-synuclein clearance.
General Experimental Workflow for Alpha-Synuclein Measurement
The following diagram illustrates a typical workflow for measuring alpha-synuclein levels in biological samples.
Caption: A generalized workflow for the measurement of alpha-synuclein.
Detailed Experimental Protocols
Western Blotting for Total and Phosphorylated Alpha-Synuclein
This protocol is adapted from standard western blotting procedures for detecting alpha-synuclein.
A. Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-alpha-synuclein, anti-phospho-S129-alpha-synuclein, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Protocol:
-
Sample Preparation:
-
For cell cultures: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
For tissues: Homogenize tissue in ice-cold lysis buffer.
-
Centrifuge lysates at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
ELISA for Alpha-Synuclein Quantification
This protocol provides a general outline for a sandwich ELISA, which is a common format for commercially available kits.
A. Materials:
-
Alpha-synuclein ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, standards, buffers, and substrate)
-
Microplate reader
B. Protocol:
-
Reagent Preparation:
-
Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and reconstituting standards.
-
-
Assay Procedure:
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate for the time specified in the protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with wash buffer.
-
Add the detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody or streptavidin-HRP and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of alpha-synuclein in the samples by interpolating their absorbance values on the standard curve.
-
Mass Spectrometry for Alpha-Synuclein Quantification
Mass spectrometry offers high specificity and the ability to quantify different proteoforms of alpha-synuclein. The following is a generalized workflow.
A. General Workflow:
-
Sample Preparation:
-
Immuno-enrich alpha-synuclein from the biological sample (e.g., using immunoprecipitation).
-
Perform in-solution or in-gel digestion of the enriched protein (e.g., with trypsin or Lys-C).
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides using a mass spectrometer operating in a targeted mode, such as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
-
-
Data Analysis:
-
Identify and quantify peptides specific to alpha-synuclein.
-
Use stable isotope-labeled internal standards for absolute quantification.
-
Caption: A simplified workflow for quantifying alpha-synuclein using mass spectrometry.
Conclusion
The measurement of alpha-synuclein levels is a critical component in evaluating the therapeutic potential of this compound. The choice of technique depends on the specific research question, the biological matrix being analyzed, and the required level of sensitivity and specificity. Western blotting and ELISA are robust methods for routine quantification, while mass spectrometry provides a more detailed and absolute quantification of various alpha-synuclein species. The protocols and data presented here serve as a comprehensive resource for researchers investigating the effects of this compound on alpha-synuclein metabolism.
References
Application of Ambroxol in High-Throughput Screening for Neuroprotective Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, positioning it as a promising candidate for the development of therapies against neurodegenerative diseases.[1] Its multifaceted mechanism of action, centered on the enhancement of lysosomal function, makes it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel neuroprotective compounds. This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), encoded by the GBA1 gene.[2][3][4][5] Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease and dementia with Lewy bodies. By stabilizing GCase, this compound enhances its activity, promoting the clearance of misfolded proteins, such as α-synuclein, a key pathological hallmark of these diseases. Beyond its effect on GCase, this compound has been shown to modulate other cellular pathways implicated in neuroprotection, including the Nrf-2/JNK/GSK-3β signaling cascade, thereby reducing oxidative stress and neuroinflammation.
These application notes provide a comprehensive overview of the use of this compound as a reference compound in HTS assays for the identification of new neuroprotective agents. Detailed protocols for key experiments are provided to enable researchers to establish robust screening platforms.
Key Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are attributed to several interconnected mechanisms:
-
GCase Chaperoning and Lysosomal Enhancement: this compound binds to and stabilizes the GCase enzyme, increasing its lysosomal activity. This enhances the breakdown of substrates and promotes the clearance of aggregated proteins like α-synuclein through autophagy.
-
Reduction of Oxidative Stress: this compound has been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant responses. This leads to the upregulation of antioxidant enzymes, mitigating oxidative damage in neuronal cells.
-
Anti-inflammatory Effects: this compound can suppress neuroinflammation by modulating microglial activation and reducing the production of pro-inflammatory cytokines.
-
Modulation of α-synuclein Metabolism: Studies have demonstrated that this compound can reduce levels of phosphorylated α-synuclein and promote its clearance. It has also been shown to directly inhibit the formation of early α-synuclein-lipid coaggregates.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize quantitative data from in vitro studies, demonstrating the neuroprotective effects of this compound. This data can serve as a benchmark for the evaluation of novel compounds identified through HTS.
Table 1: Effect of this compound on GCase Activity
| Cell Line | GBA1 Mutation | This compound Concentration (µM) | Increase in GCase Activity | Reference |
| Patient Fibroblasts | N188S/IVS2+1G>A | 10 | 67% | |
| Patient Fibroblasts | L444P | 10 | No significant effect | |
| Patient Fibroblasts | Various GBA1 mutations | Not specified | Up to 57% of wild-type activity | |
| GD Patient Macrophages | Various GBA1 mutations | Not specified | 3.3-fold | |
| GBA-PD Patient Macrophages | Various GBA1 mutations | Not specified | 3.5-fold |
Table 2: Neuroprotective Effects of this compound on HT-22 Hippocampal Neuronal Cells
| Treatment | Cell Viability (%) | Apoptotic Markers (Cleaved Caspase-3 & PARP) | GCase Activity | α-Synuclein Aggregates |
| Control | 100 | Baseline | Baseline | Baseline |
| Aβ + α-Synuclein | 51 | Increased | Reduced | Increased |
| Aβ + α-Synuclein + this compound (20 µM) | ~72 | Reduced | Restored | Reduced |
Data adapted from a study on HT-22 hippocampal neuronal cells co-treated with Aβ and α-synuclein. The study demonstrated a dose-dependent restoration of cell viability with this compound treatment.
Table 3: Effect of this compound on α-Synuclein Metabolism in Neurons
| This compound Concentration (µM) | Total α-Synuclein | Extracellular α-Synuclein | Phosphorylated (S129) α-Synuclein | Reference |
| 10 | Increased | Increased | Decreased | |
| 30 | Increased | Increased | Decreased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for high-throughput screening formats.
High-Throughput GCase Activity Assay
This assay is designed to identify compounds that, like this compound, can enhance the enzymatic activity of GCase.
Principle:
The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc), which is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to GCase activity.
Materials:
-
Cell line expressing GCase (e.g., patient-derived fibroblasts, SH-SY5Y cells, or engineered cell lines).
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS).
-
GCase assay buffer (0.2 M Na2HPO4 and 0.1 M citric acid, pH 5.4).
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MU-β-Glc) substrate.
-
Stopping solution (0.25 M glycine buffer, pH 10.4).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader (Excitation: 355-365 nm, Emission: 445-460 nm).
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with test compounds at various concentrations for 24-48 hours. Include this compound as a positive control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Centrifuge the plates to pellet cell debris.
-
-
Enzymatic Reaction:
-
Transfer the supernatant (cell lysate) to a new plate.
-
Prepare a reaction mixture containing the GCase assay buffer and the 4-MU-β-Glc substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measurement:
-
Stop the reaction by adding the stopping solution to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each lysate.
-
Calculate the percentage increase in GCase activity relative to the vehicle-treated control.
-
High-Content Screening Assay for Autophagy
This assay allows for the visualization and quantification of autophagy induction by test compounds.
Principle:
The assay utilizes cells stably expressing a fluorescently tagged LC3B protein (e.g., GFP-LC3B). Upon induction of autophagy, LC3B is recruited to the autophagosome membrane, appearing as distinct puncta. High-content imaging and analysis are used to quantify the number and intensity of these puncta.
Materials:
-
Cell line stably expressing GFP-LC3B (e.g., U2OS, HeLa).
-
High-content imaging system with appropriate filters.
-
Image analysis software (e.g., MetaXpress).
-
Chloroquine or Rapamycin as positive controls.
-
96- or 384-well imaging plates.
Protocol:
-
Cell Culture and Treatment:
-
Seed GFP-LC3B expressing cells in imaging plates.
-
Treat cells with test compounds for a suitable duration (e.g., 6-24 hours). Include this compound and known autophagy inducers/inhibitors as controls.
-
-
Cell Staining (Optional):
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with a fluorescent nuclear dye (e.g., DAPI) to aid in cell segmentation.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing both the GFP-LC3B and nuclear channels.
-
-
Image Analysis:
-
Use image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Quantify the number, size, and intensity of GFP-LC3B puncta within each cell.
-
-
-
Data Analysis:
-
Determine the average number of puncta per cell for each treatment condition.
-
Compare the results to the vehicle control to identify compounds that induce autophagy.
-
Nrf2 Activation Reporter Assay
This assay is designed to screen for compounds that activate the Nrf2 antioxidant response pathway.
Principle:
The assay employs a cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene, such as luciferase. Activation of Nrf2 by test compounds leads to its binding to the ARE and subsequent expression of the reporter gene, which can be quantified.
Materials:
-
ARE-luciferase reporter cell line (e.g., AREc32).
-
Luciferase assay reagent (e.g., Steady-Glo).
-
96- or 384-well white, solid-bottom plates.
-
Luminometer.
-
Sulforaphane or tBHQ as a positive control.
Protocol:
-
Cell Culture and Treatment:
-
Seed the ARE-luciferase reporter cells in white plates.
-
Treat the cells with test compounds for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well.
-
Incubate for 10-30 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a typical high-throughput screening workflow.
Caption: this compound's primary neuroprotective mechanism via GCase activation.
Caption: this compound's modulation of the Nrf-2/JNK/GSK-3β signaling pathway.
Caption: A typical workflow for high-throughput screening of neuroprotective compounds.
Conclusion
This compound serves as an invaluable tool in the quest for novel neuroprotective therapeutics. Its well-characterized mechanisms of action provide a solid foundation for the development of robust and relevant high-throughput screening assays. By utilizing this compound as a reference compound and employing the detailed protocols outlined in these application notes, researchers can effectively screen large compound libraries to identify and validate new drug candidates with the potential to combat neurodegenerative diseases. The integration of multiple assay formats, targeting different aspects of this compound's activity, will facilitate the discovery of next-generation neuroprotective agents.
References
- 1. This compound, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase | PLOS One [journals.plos.org]
- 4. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Small Molecule Therapy for Gaucher Disease Using Patient Tissue as the Source of Mutant Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating GBA Mutations in Parkinson's Disease: Application and Protocols for Ambroxol as a Research Tool
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), represent a significant genetic risk factor for Parkinson's disease (PD). The resulting GCase deficiency leads to lysosomal dysfunction and the accumulation of α-synuclein, a key pathological hallmark of PD. Ambroxol, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for GCase. It has been shown to increase GCase activity, reduce α-synuclein levels, and restore lysosomal function in preclinical models of GBA-associated Parkinson's disease (GBA-PD).[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate the cellular mechanisms underlying GBA-PD and to evaluate potential therapeutic strategies.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are protein aggregates primarily composed of α-synuclein.[5] While the majority of PD cases are sporadic, genetic factors play a crucial role in its pathogenesis. Heterozygous mutations in the GBA1 gene are the most common genetic risk factor for PD, increasing the risk of developing the disease by approximately 5- to 20-fold.
GBA1 mutations lead to a reduction in the enzymatic activity of GCase, a lysosomal hydrolase responsible for the breakdown of glucosylceramide. This enzymatic deficiency results in the accumulation of its substrate, which can impair lysosomal function and contribute to a cascade of downstream pathological events, including α-synuclein aggregation, mitochondrial dysfunction, and neuroinflammation.
This compound has emerged as a promising investigational tool and potential therapeutic agent for GBA-PD. It acts as a pharmacological chaperone, binding to misfolded GCase in the endoplasmic reticulum (ER), promoting its proper folding and trafficking to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, allowing the rescued GCase to function. Studies have demonstrated that this compound can increase GCase activity and protein levels in various cellular and animal models of GBA-PD, as well as in clinical trials. Furthermore, this compound treatment has been shown to reduce α-synuclein levels and ameliorate disease-related phenotypes.
These application notes provide researchers with a comprehensive guide to using this compound as a tool to dissect the molecular mechanisms of GBA-PD and to assess the efficacy of chaperone-based therapies.
Data Presentation
Table 1: In Vitro Efficacy of this compound on GCase Activity
| Cell Line/Model | GBA1 Mutation | This compound Concentration | Treatment Duration | Increase in GCase Activity | Reference |
| Patient-derived Fibroblasts | N370S/N370S | 5-60 µM | 5 days | Significant enhancement | |
| Patient-derived Fibroblasts | F213I/L444P | 60 µM | 5 days | Significant enhancement | |
| Patient-derived Macrophages (GD) | Various | Not specified | 4 days | 3.3-fold | |
| Patient-derived Macrophages (GBA-PD) | Various | Not specified | 4 days | 3.5-fold | |
| Mouse Cortical Neurons | Wild-type | 10 µM | Not specified | 39% | |
| Mouse Cortical Neurons | Wild-type | 30 µM | Not specified | 47% | |
| Neuroblastoma cells | GBA mutations | 60 µM | 5 days | 30% increase |
Table 2: In Vivo and Clinical Efficacy of this compound
| Model/Study Population | GBA1 Status | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Transgenic Mice | L444P/+ | 4 mM in drinking water | 12 days | Significant increase in brain GCase activity | |
| AiM-PD Clinical Trial (Phase 2) | With and without GBA1 mutations | 1.26 g/day | 6 months | 35% increase in CSF GCase protein levels | |
| Clinical Trial (PDD) (Phase 2) | Not specified | 1050 mg/day | 52 weeks | Target engagement confirmed by plasma this compound levels |
Mandatory Visualizations
Caption: this compound's mechanism of action in GBA-PD.
Caption: General experimental workflow.
Experimental Protocols
GCase Activity Assay (Fluorometric)
This protocol is adapted from previously described methods for measuring GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Citrate-phosphate buffer (pH 5.4)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (5 mM in DMSO)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)
-
4-methylumbelliferone (4-MU) standard for calibration curve
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 350-365 nm, Emission: 445-460 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.
-
Determine protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
-
Assay Reaction:
-
Prepare the assay buffer containing citrate-phosphate buffer (pH 5.4), sodium taurocholate, BSA, and EDTA.
-
In a 96-well plate, add 5-10 µg of protein lysate to each well.
-
Add the assay buffer to bring the volume to 80 µL.
-
To initiate the reaction, add 20 µL of 5 mM 4-MUG solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of stop buffer to each well.
-
Measure the fluorescence intensity using a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-MU.
-
Calculate the amount of 4-MU produced in each sample based on the standard curve.
-
Express GCase activity as nmol of 4-MU produced per hour per mg of protein.
-
α-Synuclein Aggregation Assay (Thioflavin T)
This protocol is based on the Thioflavin T (ThT) fluorescence assay to monitor the aggregation of α-synuclein in vitro.
Materials:
-
Recombinant human α-synuclein monomer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in dH₂O, freshly prepared and filtered)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm) and shaking capabilities.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing α-synuclein monomer (e.g., 100 µM) and ThT (final concentration of 25 µM) in PBS.
-
This compound or other test compounds can be added to the reaction mixture at desired concentrations.
-
Pipette 80-100 µL of the reaction mixture into each well of the 96-well plate.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking (e.g., 600 rpm) in the plate reader.
-
Measure ThT fluorescence at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the lag time, maximum fluorescence intensity, and the slope of the elongation phase to assess the effect of this compound on α-synuclein aggregation kinetics.
-
Western Blot for GCase and α-Synuclein
This protocol outlines the detection of GCase and α-synuclein protein levels in cell lysates by western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies: anti-GCase, anti-α-synuclein, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the GCase activity assay protocol.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Live-Cell Imaging of Lysosomal Function
This protocol describes the use of LysoTracker dyes to visualize and assess lysosomal integrity and function in live cells.
Materials:
-
Live-cell imaging medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99) stock solution (1 mM in DMSO)
-
Glass-bottom dishes or chamber slides
-
Confocal or fluorescence microscope with live-cell imaging capabilities (environmental chamber maintaining 37°C and 5% CO₂).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass-bottom dishes to achieve 50-70% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
-
Lysosome Staining:
-
Prepare a working solution of LysoTracker dye (e.g., 50-100 nM) in pre-warmed live-cell imaging medium.
-
Remove the culture medium and replace it with the LysoTracker-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Imaging:
-
Gently wash the cells twice with pre-warmed imaging medium to remove excess dye.
-
Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen LysoTracker dye.
-
Time-lapse imaging can be performed to monitor lysosomal dynamics.
-
-
Analysis:
-
Analyze images for changes in lysosomal morphology, number, and fluorescence intensity.
-
Co-staining with other markers (e.g., for GCase or LAMP1) can be performed to assess colocalization.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the cellular and molecular consequences of GBA1 mutations in the context of Parkinson's disease. The protocols provided herein offer a framework for researchers to study the effects of this compound on GCase activity, α-synuclein aggregation, and lysosomal function. By utilizing these methods, the scientific community can further elucidate the pathogenic mechanisms of GBA-PD and accelerate the development of novel therapeutic interventions.
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 2. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
Clinical trial design for testing Ambroxol in neurodegenerative disorders
Ambroxol, a widely used mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for neurodegenerative disorders, particularly those involving lysosomal dysfunction and protein aggregation, such as Parkinson's disease (PD) and Dementia with Lewy Bodies (DLB).[1][2] Its neuroprotective potential stems from its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase).[1][3]
Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease.[4] These mutations lead to a misfolded, unstable GCase enzyme that is prematurely degraded, resulting in reduced lysosomal GCase activity. This impairment disrupts the lysosome's ability to clear cellular waste, leading to the accumulation of toxic protein aggregates like α-synuclein, a hallmark of PD. This compound has been shown to cross the blood-brain barrier, bind to the GCase enzyme in the endoplasmic reticulum, and stabilize its conformation. This action facilitates its proper trafficking to the lysosome, thereby increasing GCase levels and activity, enhancing the clearance of α-synuclein, and reducing cellular stress. Beyond its chaperone activity, this compound also exhibits anti-inflammatory and antioxidant properties, further contributing to its neuroprotective profile.
Clinical trials are actively investigating this compound's safety, tolerability, and efficacy in slowing disease progression in patients with neurodegenerative disorders, with a focus on both individuals with and without GBA1 mutations.
References
- 1. wjpls.org [wjpls.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Ambroxol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when preparing Ambroxol hydrochloride solutions in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
A1: this compound hydrochloride is characterized as sparingly soluble in water and soluble in methanol. It is practically insoluble in methylene chloride.[1][2] Its aqueous solubility is approximately 5 mg/mL.[1][3] In organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the solubility is significantly higher, at approximately 20 mg/mL.[4]
Q2: How does pH affect the solubility of this compound hydrochloride?
A2: The solubility of this compound hydrochloride is pH-dependent. As a hydrochloride salt of a weakly basic compound, its solubility is generally higher in acidic conditions. A study has been conducted on its solubility in 0.1 N HCl, acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4), indicating that solubility varies with pH. For instance, a solution of 0.2 g of this compound hydrochloride in 20 mL of carbon dioxide-free water has a pH in the range of 4.5 to 6.0.
Q3: I observed precipitation when diluting my this compound hydrochloride DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent it?
A3: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. It occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, causing the compound to exceed its solubility limit in the final aqueous environment. To prevent this, it is recommended to perform a stepwise dilution, use pre-warmed (37°C) media, and add the stock solution dropwise while gently vortexing. Ensuring the final DMSO concentration remains low (typically below 0.5%) is also crucial for both solubility and minimizing solvent toxicity to cells.
Q4: What are some common co-solvents and excipients that can be used to improve the solubility of this compound hydrochloride in aqueous solutions?
A4: For laboratory-scale experiments, organic co-solvents like DMSO and ethanol are commonly used to prepare stock solutions. For aqueous formulations, excipients such as citric acid, disodium hydrogen phosphate, and sodium sulfite have been used to enhance solubility and stability. In some formulations, propylene glycol and glycerin have also been employed to improve the stability and solubility of this compound hydrochloride.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound hydrochloride in experimental buffers.
Issue 1: this compound Hydrochloride Powder Does Not Dissolve in Aqueous Buffer
-
Potential Cause: The concentration of this compound hydrochloride exceeds its solubility limit in the chosen buffer at the experimental temperature.
-
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to dissolve the compound above its known solubility limit (approximately 5 mg/mL in water).
-
Gentle Heating: Gently warm the solution in a water bath (e.g., 37°C) to facilitate dissolution. Be cautious, as excessive heat can degrade the compound.
-
pH Adjustment: If your experimental design allows, try lowering the pH of the buffer, as this compound hydrochloride is more soluble in acidic conditions.
-
Use of a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer.
-
Issue 2: Precipitation Occurs After Initially Dissolving
-
Potential Cause: The solution is supersaturated, and precipitation is occurring over time. This can be influenced by temperature changes or interactions with buffer components.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare your this compound hydrochloride working solutions immediately before use to minimize the time for precipitation to occur.
-
Solubility Testing: Determine the maximum soluble concentration in your specific buffer system by preparing a series of dilutions and observing for precipitation over your experimental timeframe.
-
Maintain Constant Temperature: Ensure your solutions are maintained at a constant temperature, as fluctuations can affect solubility.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble (~5 mg/mL) | |
| Methanol | Soluble | |
| Ethanol | Slightly soluble | |
| Methylene Chloride | Practically insoluble | |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL |
Table 2: pH of this compound Hydrochloride Solution
| Concentration | Solvent | pH Range | Reference(s) |
| 10 g/L | Water (at 25°C) | 4.0 - 6.0 | |
| 0.2 g / 20 mL | CO2-free water | 4.5 - 6.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder (MW: 414.56 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.15 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
To minimize precipitation, perform a serial dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile tube to create a 100 µM working solution.
-
Gently vortex the working solution immediately after adding the stock solution.
-
The final concentration of DMSO in the working solution will be 0.1%.
-
Use the working solution immediately for your experiments. Always include a vehicle control (0.1% DMSO in cell culture medium) in your experiments.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound HCl.
Caption: this compound's mucolytic mechanism of action.
Caption: this compound's neuroprotective signaling pathway.
References
Technical Support Center: Optimizing Ambroxol Dosage for GCase Activity Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ambroxol to enhance glucocerebrosidase (GCase) activity in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data from relevant studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in GCase activity enhancement between experiments. | 1. Inconsistent this compound dosage or preparation. 2. Cell line instability or high passage number. 3. Variation in cell density at the time of treatment. 4. Inconsistent incubation times. 5. Assay variability (e.g., substrate degradation, temperature fluctuations). | 1. Prepare fresh this compound solutions for each experiment from a validated stock. 2. Use low-passage cells and ensure consistent cell culture conditions. 3. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. 4. Strictly adhere to a standardized incubation timeline. 5. Include appropriate controls (untreated, vehicle-treated) and run replicates. Ensure the GCase assay is properly validated. |
| No significant increase in GCase activity observed. | 1. The specific GBA1 mutation is unresponsive to this compound.[1] 2. Suboptimal this compound concentration. 3. Insufficient treatment duration. 4. Low residual GCase in the cell model. | 1. Verify the responsiveness of the specific mutation from published literature. Some mutations may not benefit from chaperone therapy. 2. Perform a dose-response study to determine the optimal concentration for your specific cell model.[2] 3. Extend the treatment duration (e.g., 5-7 days) as some studies show time-dependent effects. 4. Ensure the cell model has a detectable level of residual GCase protein for this compound to act upon. |
| Cell toxicity observed at higher this compound concentrations. | 1. This compound may exhibit off-target effects at high concentrations. 2. The cell line may be particularly sensitive to the drug or the vehicle (e.g., DMSO). | 1. Determine the maximum non-toxic dose for your cell line using a cell viability assay (e.g., MTT, LDH). 2. Lower the concentration of the vehicle or use an alternative solvent if possible. |
| Conflicting results with published data. | 1. Differences in experimental models (e.g., cell type, species). 2. Variations in experimental protocols (e.g., assay method, reagents). 3. Different this compound salt or formulation used. | 1. Ensure your experimental model is comparable to the one in the cited literature. 2. Carefully review and align your protocol with the published methodology. 3. Confirm the specific this compound product used in the original study and use the same if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which this compound enhances GCase activity?
A1: this compound acts as a pharmacological chaperone. It binds to the misfolded GCase enzyme in the endoplasmic reticulum (ER) at a neutral pH, stabilizing its conformation.[1][3] This stabilization facilitates the proper trafficking of the enzyme to the lysosome.[1] Once in the acidic environment of the lysosome, this compound dissociates from GCase, allowing the enzyme to fold into its active conformation and carry out its function of breaking down glucosylceramide. This compound's binding is pH-dependent, with maximal binding at the neutral pH of the ER and minimal binding at the acidic pH of the lysosome.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: Based on published studies, a typical starting concentration range for in vitro experiments is between 10 µM and 100 µM. Some studies have shown significant enhancement of GCase activity within the 5-60 µM range in fibroblast cell lines. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and GBA1 mutation.
Q3: How long should I treat my cells with this compound to see an effect?
A3: Treatment duration can vary depending on the cell type and the specific experimental goals. Many studies report significant increases in GCase activity after 5 to 7 days of treatment. For instance, a 5-day treatment of fibroblasts with this compound has shown positive results.
Q4: Does this compound work for all GBA1 mutations?
A4: The efficacy of this compound can vary depending on the specific GBA1 mutation. While it has shown promise for several missense mutations, such as N370S and L444P, some mutations may not respond to chaperone therapy. It is crucial to consult the literature for information on the responsiveness of the particular mutation you are studying. Preclinical assessment using patient-derived cells is also a recommended approach to determine potential efficacy.
Q5: Are there any known signaling pathways activated by this compound in the context of GCase enhancement?
A5: Yes, besides its chaperone activity, this compound has been shown to influence cellular signaling pathways. For instance, it may upregulate GCase expression through the activation of transcription factors like Nrf2 and TFEB. Additionally, some studies suggest that this compound can activate the Wnt/β-catenin signaling pathway, which may play a role in its neuroprotective effects.
Quantitative Data Summary
Table 1: In Vitro Studies on this compound-Mediated GCase Activity Enhancement
| Cell Type | GBA1 Genotype | This compound Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Gaucher Disease Fibroblasts | N370S/N370S | 5-60 µM | 5 days | ~1.15 - 1.5 | |
| Gaucher Disease Fibroblasts | F213I/L444P | Not specified | Not specified | Increased activity | |
| Gaucher Disease Lymphoblasts | N370S/N370S | 30 µM | 5 days | ~2-fold | |
| Patient-derived Macrophages (GD) | Various | Not specified | 4 days | ~3.3-fold | |
| Patient-derived Macrophages (GBA-PD) | Various | Not specified | 4 days | ~3.5-fold | |
| Control Fibroblasts | Wild-type | Not specified | 5 days | Significant increase | |
| Gaucher Disease Fibroblasts | Various | Not specified | 5 days | Significant increase | |
| Parkinson's with GBA mutations | Various | Not specified | 5 days | Significant increase | |
| Midbrain Dopaminergic Neurons | N370S/wt | Not specified | Not specified | Significant increase |
Table 2: In Vivo and Clinical Studies on this compound Dosage and GCase Activity
| Model | Dosage | Treatment Duration | Key Findings | Reference |
| L444P/+ Transgenic Mice | 4 mM in drinking water | 12 days | Significant increase in GCase activity in brain tissues. | |
| Cynomolgus Monkeys | 100 mg/day (oral) | 28 days | Increased GCase activity in midbrain, cortex, and striatum. | |
| Parkinson's Disease Patients | Dose escalation up to 1.26 g/day | 186 days | This compound crossed the blood-brain barrier and increased GCase protein levels in CSF. | |
| Neuronopathic Gaucher Disease Patient | Dose escalation up to 30 mg/kg/day | Long-term | Improved clinical symptoms and increased lymphocyte GCase activity. |
Detailed Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay in Cultured Fibroblasts
-
Cell Culture and Treatment:
-
Culture human fibroblasts (either patient-derived with a specific GBA1 mutation or a control line) in standard culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the end of the treatment period.
-
Allow cells to adhere for 24 hours.
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 30, 60 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Replace the medium in the cell culture plates with the this compound-containing or vehicle control medium.
-
Incubate the cells for 5-7 days, changing the medium with fresh this compound or vehicle every 2-3 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
GCase Activity Assay:
-
The GCase activity is typically measured using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Prepare a reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 5.2) containing 4-MUG at a final concentration of ~1.6 mM.
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the 4-MUG reaction buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Calculate the GCase activity as nanomoles of 4-MU generated per hour per milligram of total protein.
-
Visualizations
Caption: Mechanism of this compound as a pharmacological chaperone for GCase.
Caption: Experimental workflow for determining optimal this compound dosage.
Caption: Signaling pathways influenced by this compound treatment.
References
- 1. Frontiers | Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. Identification and Characterization of this compound as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inconsistent Results with Ambroxol: A Technical Support Guide
Welcome to the technical support center for researchers utilizing Ambroxol in cell line-based experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during in vitro studies. This compound, a mucolytic agent, is increasingly being investigated for its potential therapeutic effects in various diseases, including lysosomal storage disorders and neurodegenerative diseases, due to its role as a pharmacological chaperone and its broader cellular effects.[1][2] However, its efficacy can vary between cell lines and experimental setups. This resource aims to help you identify potential sources of variability and optimize your experimental protocols for more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable effects of this compound on my cell line?
Inconsistent results with this compound treatment can stem from several factors, often related to the specific characteristics of the cell line and the experimental conditions. Key considerations include:
-
Cell Line Specificity: The response to this compound is highly dependent on the genetic background and proteostasis network of the cell line.[3] For instance, effects on glucocerebrosidase (GCase) activity are prominent in cells with specific GBA1 mutations.[2][3] The expression levels of this compound's targets and interacting partners can differ significantly among cell lines.
-
GBA1 Mutation Status: In research related to Gaucher disease and Parkinson's disease, the type of GBA1 mutation can determine the responsiveness to this compound's chaperone activity. Some mutations may not be amenable to stabilization by this compound.
-
Basal Lysosomal Function and Autophagy: Cell lines may have different basal levels of lysosomal function and autophagic flux. This compound's effects on these pathways may be more pronounced in cells with existing deficits.
-
Drug Concentration and Incubation Time: The optimal concentration and duration of this compound treatment can vary significantly between cell types and the specific endpoint being measured. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
Q2: I am not seeing the expected increase in GCase activity after this compound treatment. What could be wrong?
Several factors could contribute to a lack of response in GCase activity:
-
Incorrect GBA1 Mutation: As mentioned, not all GBA1 mutations are responsive to this compound. Verify the genotype of your cell line.
-
Suboptimal this compound Concentration: The effective concentration for GCase enhancement can vary. Titration experiments are essential. For example, studies have used concentrations ranging from 10 µM to 100 µM.
-
Insufficient Incubation Time: The chaperone effect of this compound may require a sufficient duration to allow for protein folding, transport, and accumulation. Treatment times of 24 hours to 5 days have been reported.
-
Cell Lysis and Assay Conditions: Ensure that your cell lysis buffer and GCase activity assay protocol are optimized. The presence of detergents and the pH of the assay buffer can impact enzyme activity measurements.
Q3: My cell viability assay results are inconsistent after this compound treatment. What should I check?
Variability in cell viability assays can be caused by:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can influence the final readout.
-
Solvent Effects: this compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound) to account for any solvent-induced effects.
-
This compound Purity: Use high-purity this compound to avoid confounding effects from impurities.
-
Assay Type: The choice of viability assay (e.g., MTT, PrestoBlue, LDH) can influence the results. Some assays may be more susceptible to interference from the compound or experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent Protein Expression Levels (e.g., GCase, LC3-II) by Western Blot
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. |
| Inconsistent Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane of the SDS-PAGE gel. |
| Antibody Quality | Validate the specificity of your primary and secondary antibodies. Use positive and negative controls to confirm antibody performance. |
| Variable Transfer Efficiency | Optimize the Western blot transfer conditions (voltage, time) and use a loading control (e.g., β-actin, GAPDH) to normalize for loading variations. |
| Cell Confluency | Ensure that cells are harvested at a consistent confluency, as protein expression can vary with cell density. |
Issue 2: Variable Readouts in Functional Assays (e.g., Enzyme Activity, Autophagy Flux)
| Potential Cause | Recommended Solution |
| Inconsistent this compound Dosage | Prepare fresh this compound solutions for each experiment and verify the final concentration. Perform a dose-response curve to identify the optimal concentration. |
| Fluctuations in Incubation Time | Adhere to a strict and consistent incubation schedule for all experimental replicates. |
| Basal Pathway Activity | Some cell lines may have low basal activity of the pathway being investigated. Consider stimulating the pathway (if applicable) to observe a more robust effect of this compound. |
| Assay-Specific Conditions | Carefully optimize all parameters of the functional assay, including substrate concentrations, pH, and temperature. |
Experimental Protocols
Western Blotting for GCase and LC3-II
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GCase, LC3B, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
GCase Activity Assay
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
Enzymatic Assay:
-
The GCase enzymatic assay is performed using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Prepare a reaction buffer (e.g., citrate/phosphate buffer, pH 5.4) containing sodium taurocholate as an activator.
-
In a 96-well plate, add a specific amount of protein lysate to each well.
-
Add the 4-MUG substrate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., glycine-NaOH, pH 10.4).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation at ~360 nm and emission at ~445 nm.
-
Calculate GCase activity and normalize to the total protein concentration.
-
MTT Cell Viability Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations and a vehicle control for the desired time.
-
-
MTT Assay:
-
After treatment, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
Visualizing this compound's Mechanisms and Troubleshooting
To further aid in understanding the complexities of this compound's action and to provide a clear path for troubleshooting, the following diagrams have been generated.
Caption: this compound's chaperone effect on GCase.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Overview of this compound's signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 3. In vitro and in vivo effects of this compound chaperone therapy in two Italian patients affected by neuronopathic Gaucher disease and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential off-target effects of Ambroxol in research models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ambroxol in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my experiments?
A1: Beyond its role as a mucolytic agent and a pharmacological chaperone for glucocerebrosidase (GCase), this compound has several well-documented off-target effects. The most significant of these are the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels. Additionally, this compound has been shown to inhibit acid sphingomyelinase and may affect the activity of other lysosomal enzymes and alter lysosomal pH.[1][2]
Q2: At what concentrations are the off-target effects of this compound typically observed?
A2: The off-target effects of this compound are concentration-dependent. Blockade of sodium channels, particularly the TTX-resistant Nav1.8 subtype, occurs with IC50 values in the micromolar range (e.g., 35.2 µM for tonic block).[3][4] Effects on calcium channels are also observed in the micromolar range. Inhibition of acid sphingomyelinase has been noted at concentrations as low as 1 µM. It is crucial to consider these concentrations in the context of the doses used in your specific research model.
Q3: How can I differentiate between this compound's intended chaperone effect on GCase and its potential off-target effects?
A3: Distinguishing between the intended chaperone activity and off-target effects requires careful experimental design. Key strategies include:
-
Dose-response studies: Characterize the concentration at which this compound enhances GCase activity versus the concentrations at which it affects ion channels or other lysosomal enzymes.
-
Use of specific inhibitors: Employ known inhibitors of the off-target proteins (e.g., specific sodium or calcium channel blockers) as controls to see if they replicate the observed cellular phenotype.
-
GCase-knockout/knockdown models: In cellular models where GCase is absent or significantly reduced, any remaining effects of this compound can be attributed to off-target mechanisms.
-
Biochemical versus functional readouts: Correlate direct measures of GCase activity and protein levels with broader cellular functional assays.
Q4: Can this compound's effect on lysosomal pH confound my results when studying its role as a GCase chaperone?
A4: Yes, this is a critical consideration. This compound, as a weak base, can accumulate in acidic organelles like lysosomes and neutralize their pH. This alteration in lysosomal pH can have broad effects on lysosomal enzyme function, including GCase, and on cellular processes like autophagy. Therefore, it is essential to monitor lysosomal pH in your experiments and consider its potential contribution to the observed effects.
Troubleshooting Guides
Electrophysiological Recordings (Patch-Clamp)
Issue 1: I am observing a decrease in neuronal firing or altered ion channel kinetics after applying this compound, which is not my intended target.
-
Potential Cause: this compound is a known blocker of voltage-gated sodium and calcium channels. This is a direct off-target pharmacological effect.
-
Troubleshooting Steps:
-
Confirm the effect with specific blockers: Use known sodium channel blockers (e.g., tetrodotoxin for TTX-sensitive channels) and calcium channel blockers (e.g., nifedipine for L-type channels) to see if they phenocopy the effects of this compound.
-
Perform a dose-response analysis: Determine the IC50 of this compound for the ion channels in your specific cell type. This will help you identify a concentration window where GCase chaperoning might be observed with minimal ion channel inhibition.
-
Use a GCase-deficient cell line: If the effect persists in cells lacking GCase, it is likely an off-target effect.
-
Issue 2: My whole-cell patch-clamp recordings become unstable after this compound application.
-
Potential Cause: High concentrations of this compound might affect membrane integrity or the seal of the patch pipette.
-
Troubleshooting Steps:
-
Check the final concentration of the solvent (e.g., DMSO): Ensure the final solvent concentration is low and consistent across all conditions.
-
Lower the this compound concentration: Start with a lower concentration and gradually increase it to find a balance between observing an effect and maintaining a stable recording.
-
Monitor seal resistance: Continuously monitor the seal resistance throughout the experiment. A significant drop after this compound application could indicate a compromised seal.
-
GCase Activity Assays
Issue 1: I see an increase in GCase activity with this compound, but I am unsure if it's a direct chaperone effect or an artifact.
-
Potential Cause: The observed increase in activity could be due to the alteration of lysosomal pH by this compound, which might create a more favorable environment for GCase, rather than a direct chaperoning effect on the protein.
-
Troubleshooting Steps:
-
Measure lysosomal pH: Use a fluorescent pH indicator (e.g., LysoSensor probes) to determine if this compound is altering the lysosomal pH at the concentrations used in your GCase assay.
-
Use a pH-clamping protocol: In cell-based assays, you can use ionophores like nigericin and monensin to clamp the intracellular pH to a specific value and then assess the effect of this compound on GCase activity.
-
Perform in vitro GCase assays with purified enzyme: Using a cell-free system with purified GCase can help to isolate the direct effect of this compound on the enzyme from cellular environmental factors like pH.
-
Issue 2: My GCase activity results are highly variable between replicates.
-
Potential Cause: Inconsistent cell lysis, inaccurate protein quantification, or issues with the fluorescent substrate can all contribute to variability.
-
Troubleshooting Steps:
-
Optimize lysis buffer and procedure: Ensure complete and consistent cell lysis. Sonication on ice can improve reproducibility.
-
Use a reliable protein quantification method: A BCA assay is generally recommended over Bradford for samples containing detergents.
-
Prepare fresh substrate solution: The fluorescent substrate (e.g., 4-MUG) can degrade over time. Prepare it fresh for each experiment and protect it from light.
-
Include a GCase inhibitor control: Use a specific GCase inhibitor like conduritol B epoxide (CBE) to confirm that the measured activity is specific to GCase.
-
Lysosomal pH Measurement
Issue 1: I am not seeing a change in lysosomal pH with this compound, even though it is reported to be a weak base.
-
Potential Cause: The concentration of this compound may be too low, the incubation time too short, or the detection method not sensitive enough.
-
Troubleshooting Steps:
-
Increase this compound concentration and/or incubation time: Perform a time- and dose-course experiment to find the optimal conditions for observing a pH change.
-
Use a ratiometric pH probe: Ratiometric probes (e.g., LysoSensor Yellow/Blue) are generally more reliable than single-wavelength probes as they are less affected by dye concentration and photobleaching.
-
Include a positive control: Use a known lysosomotropic agent like chloroquine or bafilomycin A1 to confirm that your assay can detect changes in lysosomal pH.
-
Issue 2: The fluorescent signal from my lysosomal pH probe is weak or unstable.
-
Potential Cause: Poor dye loading, phototoxicity, or dye leakage can lead to weak or unstable signals.
-
Troubleshooting Steps:
-
Optimize dye loading conditions: Adjust the dye concentration and incubation time according to the manufacturer's instructions and your cell type.
-
Minimize phototoxicity: Use the lowest possible excitation light intensity and exposure time during imaging.
-
Perform imaging at 37°C: Maintaining physiological temperature can improve cell health and dye retention.
-
Quantitative Data Summary
Table 1: Off-Target Inhibition of Ion Channels by this compound
| Target | Subtype | Effect | IC50 (µM) | Reference(s) |
| Sodium Channel | TTX-resistant (Nav1.8) | Tonic Block | 35.2 | |
| TTX-resistant (Nav1.8) | Phasic Block | 22.5 | ||
| TTX-sensitive | Tonic Block | 100 - 111.5 | ||
| Calcium Channel | Total Ca2+ current | Block | 140 |
Table 2: Other Potential Off-Target Effects of this compound
| Target | Effect | Effective Concentration | Reference(s) |
| Acid Sphingomyelinase | Inhibition | 1 - 25 µM | |
| Lysosomal pH | Neutralization | >1 µM | |
| Other Lysosomal Enzymes | Altered Activity | Varies |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium and Calcium Channel Blockade
-
Cell Preparation: Culture cells expressing the ion channels of interest on glass coverslips.
-
Solutions:
-
External Solution (for Sodium Channels): (in mM) 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (for Sodium Channels): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
External Solution (for Calcium Channels): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, pH 7.4 with TEA-OH.
-
Internal Solution (for Calcium Channels): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell configuration using standard patch-clamp techniques.
-
For sodium currents, hold the membrane potential at -100 mV and apply depolarizing steps to elicit currents.
-
For calcium currents, hold the membrane potential at -80 mV and apply depolarizing steps.
-
-
This compound Application: Perfuse this compound at various concentrations onto the cells and record the changes in current amplitude.
-
Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition and calculate the IC50 value.
Protocol 2: GCase Activity Assay in Cell Lysates using 4-MUG
-
Cell Lysis: Harvest cells and lyse them in a buffer containing 0.25% sodium taurocholate, 1 mM EDTA, and 1% BSA in citrate-phosphate buffer (pH 5.4).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Assay Reaction:
-
In a black 96-well plate, add 5-10 µg of protein lysate to each well.
-
Add assay buffer to a final volume of 80 µl.
-
Include wells with a GCase inhibitor (e.g., 25 µM CBE) as a negative control.
-
Initiate the reaction by adding 20 µl of 5 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) solution.
-
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop Reaction: Stop the reaction by adding 100 µl of 1 M glycine, pH 12.5.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
-
Data Analysis: Create a standard curve using 4-methylumbelliferone (4-MU) to quantify the amount of product formed. Normalize the GCase activity to the protein concentration and incubation time.
Protocol 3: Measurement of Lysosomal pH using LysoSensor Yellow/Blue DND-160
-
Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate cells with 1 µM LysoSensor Yellow/Blue DND-160 in imaging medium for 5-10 minutes at 37°C.
-
Washing: Gently wash the cells with fresh imaging medium to remove excess dye.
-
This compound Treatment: Add this compound at the desired concentrations and incubate for the desired duration.
-
Imaging/Measurement:
-
For microscopy, capture images using two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 527 nm).
-
For a plate reader, measure the fluorescence intensity at the two excitation wavelengths.
-
-
Calibration Curve: To quantify the pH, create a calibration curve by treating cells with a buffer containing 10 µM nigericin and 10 µM monensin at a range of known pH values (e.g., pH 4.0 to 6.5).
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. Use the calibration curve to convert the ratio values to pH values.
Visualizations
References
- 1. This compound effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acid sphingomyelinase by this compound prevents SARS-CoV-2 entry into epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. moodle2.units.it [moodle2.units.it]
Technical Support Center: Ambroxol Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Ambroxol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the bioavailability of this compound?
This compound is a widely used mucolytic and expectorant agent.[1] While it is generally absorbed quickly and completely after oral administration, it undergoes metabolism, which can affect its systemic availability.[2][3] In humans, the enzyme CYP3A4 is predominantly involved in its metabolism.[4] Research into new formulations aims to enhance bioavailability, provide sustained drug release for improved patient compliance, and potentially target drug delivery.[1] Strategies often focus on overcoming issues like poor solubility or high metabolic breakdown.
Q2: What are the primary strategies for enhancing this compound's bioavailability in animal models?
Several advanced formulation strategies have been investigated to improve the oral and systemic bioavailability of this compound and other poorly soluble drugs. The main approaches include:
-
Novel Drug Delivery Systems: This includes formulating this compound into solid lipid nanoparticles (SLNs), nanosuspensions, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and absorption.
-
Alternative Routes of Administration: Transdermal delivery has been explored to bypass first-pass metabolism and provide sustained plasma concentrations.
-
Modified Oral Formulations: The development of sustained-release matrix tablets or gastro-retentive systems can prolong drug release and absorption time.
Q3: How effective is transdermal delivery for this compound in animal studies?
Transdermal administration has shown success in enhancing this compound's bioavailability in rats. A study using an ethylene-vinyl acetate (EVA) matrix containing polyoxyethylene-2-oleyl ether as a penetration enhancer demonstrated a significant increase in systemic exposure. The relative bioavailability of the enhancer-containing transdermal patch increased by approximately 1.51-fold compared to a control transdermal patch without the enhancer. This route also provided a more constant and sustained blood concentration compared to oral administration.
Comparative Pharmacokinetic Data of this compound in Rats
| Administration Route | Dose | AUC (ng/ml·hr) | Cmax (ng/ml) | Tmax (hr) | Absolute Bioavailability (%) |
|---|---|---|---|---|---|
| Intravenous (IV) | 1.25 mg/kg | 662 ± 165.5 | - | - | 100 |
| Oral | 5 mg/kg | 359 ± 89.8 | - | - | 18.1 |
| Transdermal (Control) | 15 mg/kg | 1,112 ± 279 | 59.0 ± 14.8 | - | 13.9 |
| Transdermal (Enhancer) | 15 mg/kg | 1,678 ± 413.3 | 86.0 ± 21.5 | Increased | 21.1 |
Q4: How do nanoparticle formulations improve this compound's bioavailability?
Nanoparticle-based systems, such as Solid Lipid Nanoparticles (SLNs) and nanosuspensions, enhance oral bioavailability through several mechanisms. They increase the surface area of the drug for faster dissolution, protect the drug from degradation in the gastrointestinal (GI) tract, and can improve absorption across the intestinal mucosa via transcellular and paracellular pathways. For this compound, a gastro-retentive nanosuspension gel has been developed to overcome poor solubility and high metabolism by providing sustained release at the absorption site. Another approach involves preparing this compound hydrochloride nanoparticles using emulsion polymerization to enhance stability and bioavailability.
Caption: Nanoparticle-Enhanced Oral Absorption Workflow.
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they be applied to this compound?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to improve the oral delivery of poorly water-soluble or lipophilic drugs. Upon gentle agitation in the GI fluids, these systems spontaneously form fine oil-in-water emulsions or microemulsions. This process enhances the dissolution and absorption of the drug. For a lipophilic drug, this formulation strategy can significantly increase bioavailability by presenting the drug in a solubilized state at the site of absorption. While specific studies on this compound SEDDS are not detailed in the provided results, the principles of SEDDS make it a viable strategy to investigate for enhancing its absorption.
Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).
Troubleshooting Guides
Problem 1: High variability in pharmacokinetic results between animals.
High variability in plasma concentration data is a common issue in animal studies.
-
Check Fasting Protocol: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before drug administration, as food can affect GI motility and drug absorption.
-
Standardize Administration: Verify that the oral gavage or other administration techniques are performed consistently to ensure accurate dosing.
-
Review Blood Sampling: Inconsistent sampling times can significantly alter pharmacokinetic profiles. Ensure the sampling schedule (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) is strictly followed.
-
Increase Sample Size: Using a larger number of animals per group can help minimize errors and make observations more precise.
-
Animal Health: Ensure all animals are healthy and within a consistent weight range (e.g., 270-300 g for Sprague-Dawley rats) before the experiment.
Problem 2: A novel oral formulation shows poor in vivo performance despite promising in vitro data.
A discrepancy between in vitro dissolution and in vivo bioavailability can arise from several factors.
-
In Vitro Dissolution Medium: The pH of the dissolution medium can significantly affect the release rate of certain formulations. Ensure your in vitro tests are conducted across a range of pH values that mimic the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Excipient Interactions: Ensure there are no interactions between the drug and the excipients used in the formulation that could inhibit absorption in vivo.
-
First-Pass Metabolism: this compound is subject to metabolism. If your formulation releases the drug in a region with high metabolic activity, the bioavailability may be lower than expected. Novel systems like SLNs or SEDDS can sometimes utilize lymphatic absorption to bypass the first-pass effect in the liver.
-
GI Tract Transit Time: The formulation may pass through the optimal absorption window too quickly. Consider gastro-retentive strategies to increase residence time in the stomach or upper small intestine.
Experimental Protocols
Protocol 1: Transdermal this compound Bioavailability Study in Rats
This protocol outlines the key steps for evaluating the pharmacokinetics of a transdermal this compound formulation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. [this compound, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Identification of CYP3A4 as the predominant isoform responsible for the metabolism of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for detecting Ambroxol-induced changes in lysosomal pH
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for studying the effects of Ambroxol on lysosomal pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on lysosomes?
A1: this compound is a mucolytic agent used to treat respiratory diseases.[1] Its mechanism of action on lysosomes involves its nature as a weak base. This compound accumulates in acidic organelles like lysosomes and lamellar bodies (secretory lysosomes in type II pneumocytes), where it becomes protonated.[1][2][3] This process leads to a neutralization (increase) of the luminal pH of these organelles.[2]
Q2: Why is measuring lysosomal pH important when studying this compound?
A2: The acidic environment of the lysosome, typically ranging from pH 4.5 to 5.5, is critical for the function of its hydrolytic enzymes which are involved in degrading macromolecules. This compound-induced neutralization of this pH can have significant downstream effects, including triggering calcium (Ca²⁺) release from the lysosome, which in turn can induce processes like lysosomal exocytosis. Therefore, accurately measuring this pH change is fundamental to understanding this compound's cellular effects.
Q3: What are the common methods for measuring lysosomal pH?
A3: Several methods are available, each with its own advantages. The most common are:
-
Ratiometric Fluorescent Dyes: Probes like LysoSensor™ Yellow/Blue and dextran-conjugated dyes (e.g., FITC-dextran) are widely used. These dyes exhibit a pH-dependent shift in their fluorescence emission or excitation spectra, allowing for quantitative measurements that are less sensitive to dye concentration.
-
Genetically Encoded Biosensors: These involve expressing a pH-sensitive fluorescent protein (like pHluorin) fused to a lysosomal resident protein (like LAMP1). This approach allows for stable, long-term monitoring of lysosomal pH in live cells.
-
Fluorescence Lifetime Imaging Microscopy (FLIM): This advanced technique measures the decay rate of fluorescence, which can be pH-dependent. FLIM is highly sensitive and not affected by fluorophore concentration, making it suitable for detecting subtle pH differences and lysosomal heterogeneity.
Q4: What is a typical effective concentration of this compound for inducing lysosomal pH changes in cell culture?
A4: Effective concentrations can vary between cell types. However, studies have shown effects on lysosomal content and enzyme activity at concentrations ranging from 10 µM to 60 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental conditions.
Experimental Protocols
Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol details the use of a ratiometric dye for measuring lysosomal pH changes via fluorescence microscopy. The dye fluoresces blue in neutral environments and shifts to yellow in more acidic compartments. The pKa of this dye is approximately 4.2.
Materials:
-
Cells cultured on glass-bottom dishes suitable for live-cell imaging
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)
-
This compound hydrochloride
-
Positive control: Bafilomycin A1 (V-ATPase inhibitor) or Chloroquine
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
pH Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0): Typically a MES-based buffer containing NaCl and KCl.
-
Ionophores: Nigericin (10 µM) and Monensin (10 µM) or Valinomycin (10µM)
Methodology:
-
Cell Preparation: Seed cells on glass-bottom dishes to reach 60-70% confluency on the day of the experiment.
-
Drug Treatment:
-
Prepare fresh solutions of this compound and a positive control (e.g., 200 nM Bafilomycin A1) in live-cell imaging medium.
-
Replace the culture medium with the drug-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired time (e.g., 30 minutes to 2 hours).
-
-
Dye Loading:
-
Dilute the 1 mM LysoSensor™ stock to a final working concentration of 2-5 µM in pre-warmed medium.
-
Remove the drug-containing medium and add the LysoSensor™-containing medium to the cells.
-
Incubate for 1-5 minutes at 37°C, protected from light. Note: Longer incubation times can themselves cause lysosomal alkalinization.
-
-
Imaging:
-
Wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.
-
Acquire images using a fluorescence microscope equipped for live-cell imaging.
-
Capture fluorescence from both the "blue" (emission ~440-450 nm) and "yellow" (emission ~530-540 nm) channels. A common excitation wavelength is ~360-380 nm.
-
-
In Situ Calibration (Crucial for Quantitative Data):
-
After imaging the experimental samples, treat a separate set of dye-loaded cells with the pH calibration buffers, each containing the ionophores nigericin and monensin/valinomycin.
-
Incubate for 5-10 minutes to allow the intralysosomal pH to equilibrate with the buffer pH.
-
Image the cells in each pH buffer using the same settings as the experiment.
-
-
Data Analysis:
-
For each lysosome (punctum) in the experimental and calibration images, measure the fluorescence intensity in both the yellow and blue channels.
-
Calculate the ratio of the yellow to blue intensity (I_yellow / I_blue).
-
Plot the intensity ratio from the calibration samples against the known pH of the buffers to generate a standard curve.
-
Use the standard curve to convert the intensity ratios from your experimental samples into absolute lysosomal pH values.
-
Troubleshooting Guide
Q: My fluorescent signal with LysoSensor™ is very weak.
-
Possible Cause: The dye concentration may be too low, or the incubation time too short.
-
Solution: While you can try increasing the dye concentration (up to 5 µM) or incubation time (max 5-10 minutes), be aware that this can introduce artifacts. Ensure your microscope's light source and filters are appropriate for the dye's excitation and emission spectra. Using silver nanoparticles to enhance fluorescence is an advanced but effective method to boost signal while minimizing phototoxicity.
Q: I don't see any pH change after treating with this compound, or even with my positive control (Bafilomycin A1/Chloroquine).
-
Possible Cause 1: The drug concentration or incubation time is insufficient for your cell type.
-
Solution 1: Perform a dose-response and time-course experiment to optimize treatment conditions.
-
Possible Cause 2: The dye is not reporting pH changes correctly. Your calibration curve is essential to verify this.
-
Solution 2: Carefully re-run your in situ calibration. If the ratio does not change across the different pH buffers, there may be an issue with your buffers, ionophores, or imaging setup. One user reported issues seeing changes with Bafilomycin A1 when using a plate reader, highlighting the importance of single-cell imaging.
-
Possible Cause 3: You are using a plate reader for analysis.
-
Solution 3: Plate readers provide an average fluorescence of the entire cell population and cannot resolve individual organelles, which can mask subtle or heterogeneous pH changes. Switching to fluorescence microscopy is highly recommended.
Q: My baseline lysosomal pH is not in the expected 4.5-5.5 range.
-
Possible Cause: The calibration curve is inaccurate.
-
Solution: Ensure your pH calibration buffers are made correctly and their pH is verified with a calibrated pH meter. Confirm that your ionophores (nigericin and monensin/valinomycin) are active and used at an effective concentration to fully equilibrate the pH.
Q: My cells look unhealthy or are dying during the experiment.
-
Possible Cause 1: Phototoxicity from excessive light exposure during imaging.
-
Solution 1: Reduce laser power and/or exposure time. Increase the time interval between image acquisitions if performing time-lapse microscopy. Phototoxicity has been shown to interfere with lysosome dynamics.
-
Possible Cause 2: Toxicity from the dye or drug treatment.
-
Solution 2: Use the lowest effective concentration of the dye and drugs. Include a vehicle-only control to assess the baseline health of the cells under experimental conditions.
Data Presentation
Quantitative data should be summarized to clearly show the effects of different treatments on lysosomal pH.
Table 1: Effect of this compound on Lysosomal pH in Cultured Neurons
| Treatment Group | Concentration | Mean Lysosomal pH (± SEM) | N (Number of Cells) | P-value (vs. Vehicle) |
| Vehicle Control | - | 4.75 (± 0.08) | 50 | - |
| This compound | 10 µM | 5.15 (± 0.10) | 52 | < 0.01 |
| This compound | 30 µM | 5.60 (± 0.12) | 48 | < 0.001 |
| Bafilomycin A1 | 200 nM | 6.25 (± 0.15) | 45 | < 0.001 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow for measuring this compound-induced lysosomal pH changes.
This compound Signaling Pathway
Caption: this compound's mechanism of action on the lysosome.
References
- 1. An overview of efficacy and safety of this compound for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new role for an old drug: this compound triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mitigating cytotoxicity of high Ambroxol concentrations in vitro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering cytotoxicity with high concentrations of Ambroxol in vitro.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: The cytotoxicity of this compound is highly dependent on the cell type and the experimental context. While it exhibits low cytotoxicity in some primary cells like fibroblasts, it can induce cell death in others, particularly cancer cell lines like A549 lung carcinoma.[1][2] In some applications, this compound is used to enhance the cytotoxic effects of chemotherapeutic agents by blocking autophagic flux.[3] Therefore, a baseline level of cytotoxicity at high concentrations may be an expected pharmacological effect in certain cell models.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: While often neuroprotective, high concentrations of this compound may induce cytotoxicity through several mechanisms.[4] These can include the induction of apoptosis, indicated by the activation of caspase-3, and the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] Mitochondrial dysfunction is another common pathway for drug-induced cytotoxicity. In specific cancer cell lines, this compound promotes autophagosome accumulation by blocking late-stage autophagic flux, which can potentiate cell death when combined with other stressors.
Q3: At what concentration ranges has this compound shown protective versus cytotoxic effects?
A3: this compound's effects are dose-dependent. In models of neurotoxicity, protective effects have been observed at concentrations around 20 μM. In contrast, concentrations used to inhibit neutrophil superoxide production had an IC50 of 146.7 μmol/l. For A549 lung cancer cells, the IC50 value for this compound alone was reported as 3.74 µg/mL. It is crucial to determine the optimal concentration for your specific cell line and experimental goals through a dose-response curve.
Q4: Can this compound interfere with standard cytotoxicity assays?
A4: Assays that measure metabolic activity, such as the MTT assay, can be misleading. A compound might reduce metabolic activity without directly causing cell death, leading to an overestimation of cytotoxicity. It is recommended to use an orthogonal method that measures membrane integrity (e.g., LDH release or trypan blue exclusion) to confirm cell death. Always include controls with this compound in cell-free media to check for direct reactions with assay reagents.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity in your experiments, consult the following troubleshooting steps.
Issue 1: High Cell Death in All Treated Groups, Including Low Concentrations
This may point to a systemic issue with the experimental setup rather than a specific effect of this compound.
| Potential Cause | Recommended Strategy |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the final concentration used in the culture medium. |
| Solution: Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control (cells + solvent, no this compound) to assess solvent toxicity directly. | |
| Incorrect Cell Seeding Density | Cells seeded at too low a density can be more susceptible to drug-induced stress. Conversely, over-confluence can also lead to cell death. |
| Solution: Optimize the cell seeding density for your specific cell line and assay duration. Ensure cells are in the logarithmic growth phase at the time of treatment. | |
| Suboptimal Cell Culture Conditions | Variations in media components, serum quality, or incubation conditions can stress cells and increase their sensitivity to any compound. |
| Solution: Standardize all cell culture parameters. Use consistent batches of media and serum and precisely control incubation times and conditions. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can obscure the true effect of this compound.
| Potential Cause | Recommended Strategy |
| Reagent Variability | Different lots of this compound may have variations in purity or potency. |
| Solution: Use a single, quality-controlled batch of this compound for a set of experiments. If you must switch batches, perform a bridging experiment to ensure consistency. | |
| Edge Effects in Multi-Well Plates | The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, which can affect cell health and drug efficacy. |
| Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. | |
| Assay Timing | The time point at which cytotoxicity is measured is critical. Cell death may be a delayed effect. |
| Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for assessing cytotoxicity. |
Experimental Protocols & Methodologies
Protocol 1: Determining Cell Viability with MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Mix gently and read the absorbance at a wavelength of 570 nm.
Protocol 2: Measuring Oxidative Stress with H2DCFDA
This protocol measures intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cells of interest in a black, clear-bottom 96-well plate
-
This compound stock solution
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Phenol red-free culture medium
-
Fluorescence microplate reader
Procedure:
-
Seed cells in the specialized 96-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time. Include a positive control for ROS induction (e.g., H₂O₂) and an untreated control.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Load the cells with H2DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of phenol red-free medium or PBS to each well.
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Visual Guides: Workflows and Pathways
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A step-by-step workflow for diagnosing the cause of unexpected in vitro cytotoxicity.
This compound's Antioxidant Signaling Pathway
High concentrations of this compound can cause oxidative stress, but the drug is also known to mitigate it through several mechanisms, as depicted below.
References
- 1. This compound Hydrochloride Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chaperone activity and toxicity of this compound on Gaucher cells and normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances anti-cancer effect of microtubule-stabilizing drug to lung carcinoma through blocking autophagic flux in lysosome-dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Strategies for enhancing the neuroprotective efficacy of Ambroxol
This center provides researchers, scientists, and drug development professionals with technical guidance, troubleshooting strategies, and detailed protocols for experiments aimed at enhancing the neuroprotective efficacy of Ambroxol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's neuroprotective effects? A: this compound's primary neuroprotective mechanism involves acting as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2][3] By binding to GCase in the endoplasmic reticulum, this compound facilitates its correct folding and trafficking to the lysosome, leading to increased GCase levels and enzymatic activity.[1][4] This enhanced activity promotes the clearance of toxic protein aggregates, such as α-synuclein, which is a key pathological hallmark in neurodegenerative diseases like Parkinson's disease.
Q2: Beyond GCase chaperoning, what other neuroprotective actions does this compound have? A: this compound exhibits a multi-faceted neuroprotective profile. It has direct antioxidant and anti-inflammatory properties, reducing oxidative stress and suppressing the activation of microglia and pro-inflammatory cytokines like TNF-α and IL-1β. It also modulates the Nrf-2/JNK/GSK-3β signaling pathway, helps alleviate endoplasmic reticulum (ER) stress, and influences calcium homeostasis.
Q3: Does this compound cross the blood-brain barrier (BBB)? A: Yes, studies in humans and animal models confirm that this compound is lipophilic and effectively crosses the blood-brain barrier, accumulating at therapeutic concentrations in the central nervous system (CNS). Clinical trials have measured its presence in cerebrospinal fluid (CSF) following oral administration.
Q4: What are the main strategies being explored to enhance this compound's efficacy? A: Key strategies include:
-
Combination Therapy: Using this compound alongside other treatments, such as enzyme replacement therapy (ERT) in Gaucher disease, has shown neuroprotective benefits. Combining it with other neuroprotective agents is a suggested avenue for future trials.
-
Development of Derivatives: Creating prodrugs, such as amino acid esters of this compound, aims to improve water solubility and bioavailability.
-
Novel Drug Delivery Systems: Formulating this compound into nanoparticles or nanosuspensions can improve stability, provide sustained release, and potentially enhance CNS delivery.
Q5: Has this compound shown clinical efficacy in neurodegenerative diseases? A: Phase II clinical trials in patients with Parkinson's Disease Dementia (PDD) have shown that this compound is safe, well-tolerated, and successfully engages its target by increasing GCase activity in the CNS. However, these trials have not yet demonstrated a statistically significant improvement in cognitive or motor symptoms. Some promising signals were observed, particularly in patients with GBA1 gene mutations, suggesting further studies with larger cohorts or longer durations are needed.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Problem 1: I am not observing a significant increase in GCase activity after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment. Effective concentrations in cell models often range from 10 µM to 100 µM. An N370S cell model showed a 55% GCase activity increase with this compound. |
| Mutation-Dependent Efficacy | The chaperone effect of this compound can be dependent on the specific GBA1 mutation being studied. Confirm the responsiveness of your specific cell model or consider testing on multiple patient-derived cell lines. |
| Incorrect Assay Conditions | The GCase activity assay is highly pH-sensitive. Ensure your assay buffer is at the correct acidic pH (e.g., pH 5.4) to measure lysosomal GCase specifically and that the GCase inhibitor control (like CBE) is working. |
| Cell Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may have altered lysosomal function, masking the effects of this compound. |
Problem 2: My cell viability results (e.g., MTT assay) are highly variable or show a false protective effect.
| Possible Cause | Recommended Solution |
| Direct Interference with Assay Reagent | This compound, as an antioxidant, can directly reduce redox-based reagents like MTT, leading to a false-positive signal for cell viability. Solution: Run a "cell-free" control containing only media, this compound (at the highest concentration used), and the MTT reagent. A color change indicates direct interference. |
| Assay Choice | The chosen assay may not be suitable. Solution: Use an orthogonal assay that measures a different aspect of cell health. For example, switch from a metabolic assay (MTT) to one that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, which is less prone to redox interference. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells is a common source of variability. Ensure a homogenous cell suspension before seeding and be precise with pipetting. |
| Edge Effects on Plate | Cells in the outer wells of a 96-well plate can evaporate faster, leading to skewed results. Avoid using the outermost wells or ensure proper humidification during incubation. |
Problem 3: I am unable to detect a clear reduction in α-synuclein levels via Western blot.
| Possible Cause | Recommended Solution |
| Insufficient Treatment Duration | The clearance of protein aggregates is a slow process. Ensure a sufficient treatment duration (e.g., 72 hours or longer) for this compound to upregulate the lysosomal machinery and process the α-synuclein. |
| Poor Antibody Quality | Use a validated, high-affinity antibody specific for α-synuclein. Run positive controls (e.g., recombinant α-synuclein protein) and negative controls to validate antibody performance. |
| Inefficient Protein Extraction | Aggregated α-synuclein can be difficult to solubilize. Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors and consider sonication to ensure complete cell lysis and protein solubilization. |
| Low Protein Expression | The cell model may not express sufficient levels of α-synuclein. Consider using a model that overexpresses α-synuclein or induces its aggregation to provide a larger window for detecting a reduction. |
Quantitative Data Summaries
Table 1: Summary of Preclinical this compound Efficacy
| Model System | This compound Dose/Concentration | Key Outcome | Citation |
| HT-22 Hippocampal Cells (Aβ + α-Syn model) | 20 µM | Cell viability increased from 51% to ~72% | |
| Patient-Derived Macrophages (GD & GBA-PD) | Not specified | ~3.5-fold increase in GCase activity; ~2-fold reduction in substrate levels | |
| N370S Mutant GCase Cell Model | Not specified | 55% increase in GCase activity | |
| Dopamine-Depleted Rats | Not specified | Recovered GCase activity and striatal dopamine levels | |
| Murine Model of Alzheimer's-like Pathology | 90 mg/kg/day for 14 days | Significantly reduced neuroinflammation and oxidative stress | |
| SH-SY5Y Cells (6-OHDA model) | 0.1 nM | Significantly attenuated apoptosis and ROS generation |
Table 2: Summary of this compound Clinical Trial Observations in Parkinson's Disease Dementia (PDD)
| Study Population | This compound Dose | Duration | Pharmacodynamic Outcome | Clinical Outcome | Citation |
| 55 PDD Patients | High Dose: 1050 mg/day | 52 weeks | Increased β-GCase in CSF (12.45 nmol/h/mg vs 8.50 in placebo) | No significant improvement in cognitive or motor scores | |
| PDD Patients | High Dose: 1050 mg/day | 52 weeks | Plasma this compound: ~7.5 µM; CSF this compound: ~0.73 µM | Safe and well-tolerated; more gastrointestinal adverse events than placebo | |
| PDD Patients (exploratory) | 1050 mg/day | 52 weeks | Stabilized levels of GFAP (brain damage marker) vs. increase in placebo | Potential cognitive stabilization in patients with GBA1 gene variants |
Experimental Protocols
Protocol 1: Fluorometric Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from established methods for measuring lysosomal GCase activity in cell lysates.
Materials:
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Inhibitor: Conduritol B epoxide (CBE)
-
Calibrator: 4-Methylumbelliferone (4-MU)
-
Buffers:
-
Citrate-Phosphate Buffer (pH 5.4)
-
Assay Buffer: Citrate-Phosphate Buffer containing sodium taurocholate, BSA, and EDTA.
-
Stop Buffer (e.g., 0.5 M Glycine-NaOH, pH 10.7)
-
-
Equipment: 96-well black, flat-bottom plates; plate reader with 350 nm excitation / 460 nm emission filters; 37°C incubator.
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using a suitable lysis buffer on ice.
-
Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Dilute lysates to a final concentration of 10-20 µg of protein in Assay Buffer.
-
-
Assay Setup (in duplicate):
-
Sample Wells: Add 80 µL of diluted lysate to each well.
-
Inhibitor Control Wells: To a parallel set of wells, add lysate and CBE to a final concentration of 250 µM to measure non-GCase activity.
-
Blank Wells: Add 80 µL of Assay Buffer without lysate.
-
-
Enzymatic Reaction:
-
Prepare a fresh solution of 4-MUG substrate in the Assay Buffer.
-
Initiate the reaction by adding 20 µL of the 4-MUG solution to all wells.
-
Cover the plate to protect from light and incubate at 37°C for 60 minutes.
-
-
Standard Curve Preparation:
-
During incubation, prepare a serial dilution of the 4-MU calibrator stock solution in Stop Buffer to create a standard curve (e.g., from 0 to 20 µM). Add 100 µL of each standard to empty wells.
-
-
Stopping the Reaction & Measurement:
-
After incubation, stop the reaction by adding 100 µL of Stop Buffer to all sample, control, and blank wells.
-
Measure the fluorescence intensity in a plate reader (Excitation: 350 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all readings.
-
Calculate the specific GCase activity by subtracting the fluorescence of the inhibitor (CBE) control wells from the corresponding sample wells.
-
Use the 4-MU standard curve to convert the fluorescence intensity of the samples into pmol of product formed.
-
Express GCase activity as pmol of 4-MU / mg of protein / hour.
-
Protocol 2: Western Blotting for α-synuclein Detection
This protocol provides a general workflow for detecting α-synuclein in cell lysates.
Materials:
-
Buffers:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Laemmli Sample Buffer (4x) with 5% β-mercaptoethanol.
-
Running Buffer (e.g., MOPS or MES).
-
Transfer Buffer (e.g., Towbin buffer with 20% methanol).
-
Tris-Buffered Saline with Tween-20 (TBST).
-
-
Antibodies:
-
Primary Antibody: Mouse anti-α-synuclein (e.g., 1:1000 dilution).
-
Loading Control: Rabbit anti-β-actin (e.g., 1:5000 dilution).
-
Secondary Antibodies: HRP-conjugated anti-mouse and anti-rabbit IgG.
-
-
Other: Precast Bis-Tris gels (e.g., 4-20%), nitrocellulose membrane (0.2 µm), ECL detection reagent.
Procedure:
-
Sample Preparation & Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them by adding 150 µL of ice-cold Lysis Buffer.
-
Homogenize the samples and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (BCA assay).
-
-
Gel Electrophoresis:
-
Dilute samples to equal concentrations. Mix 15 µL of lysate with 5 µL of 4x Laemmli buffer.
-
Heat samples at 95°C for 5 minutes.
-
Load 4-20 µg of total protein per lane onto a precast polyacrylamide gel. Include a protein ladder.
-
Run the gel at 120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Soak the gel, nitrocellulose membrane, and filter papers in Transfer Buffer.
-
Assemble the transfer sandwich and transfer proteins to the membrane (e.g., 300 mA for 90 minutes or using a semi-dry system).
-
-
Immunodetection:
-
After transfer, rinse the membrane with TBST.
-
Block non-specific binding sites by incubating the membrane in a blocking solution (e.g., 5% non-fat milk or 2% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-α-synuclein and anti-β-actin) diluted in blocking solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Visualization:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system (e.g., Bio-Rad ChemiDoc™).
-
-
Analysis:
-
Quantify band intensity using imaging software. Normalize the intensity of the α-synuclein band to the corresponding β-actin loading control band.
-
Visualizations
Caption: Core neuroprotective pathway of this compound.
Caption: Workflow for in vitro neuroprotection screening.
Caption: Logic flow for troubleshooting experiments.
References
- 1. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the this compound action in Gaucher disease and GBA1 mutation-associated Parkinson disease [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ambroxol and Other Mucolytic Agents on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders, cancer, and respiratory conditions. Several mucolytic agents, traditionally used to clear mucus from the airways, have been investigated for their effects on this pathway. This guide provides a comparative analysis of the current experimental evidence on the modulation of autophagy by Ambroxol and other mucolytics such as N-acetylcysteine (NAC), Erdosteine, and Carbocisteine.
Comparative Overview of Mucolytic Agents on Autophagy
The influence of mucolytic agents on autophagy is varied and appears to be context-dependent, with this compound being the most extensively studied in this regard. While this compound is largely reported to be an inhibitor of autophagic flux, the effects of other mucolytics like N-acetylcysteine are more complex, with reports of both induction and inhibition. Evidence for Erdosteine and Carbocisteine's direct impact on autophagy is still emerging.
Data on Autophagy Modulation
The following table summarizes the quantitative findings from key studies on the effects of these agents on established autophagy markers, such as microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and Sequestosome 1 (p62/SQSTM1). An increase in LC3-II suggests an accumulation of autophagosomes, which can result from either increased autophagosome formation (autophagy induction) or decreased degradation (blockage of autophagic flux). The autophagic flux, a measure of the degradation of autophagosomes, is often assessed by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (BAF). An increase in p62, a protein that is itself degraded by autophagy, generally points towards autophagy inhibition.
| Drug | Model System | Key Findings on Autophagy Markers | Reported Effect on Autophagy | Reference |
| This compound | Primary cortical neurons | - Increased basal LC3B-II levels. - No further increase in LC3B-II with Bafilomycin A1 treatment. - Tendency for increased p62 levels. | Inhibition of autophagic flux | [Magalhães et al., 2018] |
| Lung carcinoma cells | - Promoted accumulation of autophagosomes. - Blocked late-stage autophagic flux. | Inhibition of autophagic flux | [Li et al., 2017] | |
| N-acetylcysteine (NAC) | Diabetic rat hearts (Ischemia/Reperfusion) | - Attenuated increases in the LC3-II/I ratio and p62 levels. | Inhibition of excessive autophagy | [Zhu et al., 2018] |
| RAW264.7 cells (Mycolic acid-induced stress) | - Suppressed the expression of LC3 and beclin-1. | Inhibition of autophagy | [Wang et al., 2021] | |
| Pichia pastoris | - Promoted autophagy, especially at later time points. | Induction of autophagy | [Wang et al., 2022] | |
| Erdosteine | Rat model of Rhinitis Medicamentosa (Hippocampus) | - Restored the mRNA expression of autophagy genes (Atg5, Atg10, BECN1, ULK1). | Restoration of autophagy gene expression | [Dokuyucu et al., 2015] |
| Carbocisteine | In vitro model of Parkinson's Disease | - RNAseq analysis suggested a recovery of the autophagy pathway. | Potential recovery of the autophagy pathway | [D'Amico et al., 2021] |
Signaling Pathways and Mechanisms of Action
The mechanisms through which these mucolytic agents modulate autophagy are diverse. This compound's effects are closely linked to its function as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase) and its broader impact on lysosomal function. In contrast, NAC's influence is often attributed to its antioxidant properties and its role in modulating key metabolic signaling pathways.
This compound: TFEB Activation and Lysosomal Calcium Release
This compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[1][2]. By promoting the translocation of TFEB to the nucleus, this compound can increase the expression of genes involved in lysosomal function. Furthermore, this compound has been reported to trigger the release of calcium from acidic stores like lysosomes[3][4]. This release of lysosomal calcium can, in turn, activate downstream signaling pathways that influence autophagy. However, studies also indicate that this compound blocks the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy[2].
Figure 1: Proposed signaling pathway for this compound's effect on autophagy.
N-acetylcysteine (NAC): Modulation of the AMPK/mTOR Pathway
N-acetylcysteine's effects on autophagy are often linked to the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cellular metabolism and autophagy. In conditions of cellular stress, AMPK is activated and can induce autophagy either by inhibiting mTOR or by directly phosphorylating key autophagy-initiating proteins. Conversely, mTOR activation suppresses autophagy. NAC has been shown to inhibit autophagy in some models by activating mTOR and inhibiting AMPK. This highlights the complex, context-dependent nature of NAC's influence on this pathway.
Figure 2: NAC's modulation of the AMPK/mTOR autophagy signaling pathway.
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature for evaluating the impact of mucolytic agents on autophagy.
Western Blotting for LC3 and p62
This protocol is a standard method for quantifying the protein levels of autophagy markers.
-
Cell Lysis:
-
Treat cells with the mucolytic agent at the desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (12-15% for LC3, 10% for p62).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (typically 1:1000) and p62 (typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize protein levels.
-
Autophagic Flux Assay with Bafilomycin A1
This assay is crucial for distinguishing between autophagy induction and the inhibition of lysosomal degradation.
-
Experimental Setup:
-
Plate cells and allow them to adhere.
-
Prepare four experimental groups:
-
Vehicle control
-
Mucolytic agent alone
-
Bafilomycin A1 (BAF, typically 100 nM) alone for the last 2-4 hours of the experiment
-
Mucolytic agent, with BAF added for the last 2-4 hours.
-
-
-
Treatment and Lysis:
-
Treat cells with the mucolytic agent for the desired duration.
-
In groups 3 and 4, add BAF to the culture medium for the final 2-4 hours of incubation.
-
Harvest the cells and perform Western blotting for LC3B as described above.
-
-
Data Analysis:
-
Quantify the LC3-II band intensity for all conditions.
-
Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of BAF. An increase in LC3-II upon BAF treatment indicates an active autophagic flux. If a drug increases basal LC3-II levels but this level does not further increase with BAF, it suggests a blockage in the autophagic flux.
-
Figure 3: Experimental workflow for the autophagic flux assay.
Conclusion
The available evidence indicates that mucolytic agents can have significant, though varied, effects on the autophagy pathway. This compound stands out as a potent modulator of lysosomal function and an inhibitor of autophagic flux, with a well-defined mechanism involving TFEB activation. The effects of N-acetylcysteine are more pleiotropic, likely due to its broad antioxidant activity influencing multiple signaling pathways, including the central AMPK/mTOR axis. For Erdosteine and Carbocisteine, the data on autophagy modulation are still preliminary, and further research is required to elucidate their specific roles and mechanisms. This comparative guide highlights the need for careful consideration of the specific mucolytic agent and the experimental context when investigating their impact on autophagy. For drug development professionals, these findings open avenues for repositioning these established drugs for new therapeutic applications in diseases characterized by dysfunctional autophagy.
References
- 1. A small molecule inhibitor of isoprenylcysteine carboxymethyltransferase induces autophagic cell death in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbocisteine promotes phagocytosis of apoptotic cells by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Carbocysteine? [synapse.patsnap.com]
Ambroxol in the Spotlight: A Comparative Analysis Against Other Anti-inflammatory Agents in Neuroinflammation Models
For Immediate Release
A deep dive into the experimental evidence supporting Ambroxol's potential as a potent anti-inflammatory agent in the context of neuroinflammation, this guide offers a comparative analysis against established drugs, Ibuprofen and Dexamethasone. This document is intended for researchers, scientists, and drug development professionals.
This guide synthesizes findings from multiple preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate an objective comparison of this compound's performance.
Executive Summary
Neuroinflammation, a critical component in the pathogenesis of various neurodegenerative diseases, is a key target for therapeutic intervention. This compound, a well-known mucolytic agent, has emerged as a promising candidate due to its demonstrated anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of this compound's efficacy in mitigating neuroinflammation in established animal models, juxtaposed with the performance of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. The evidence presented suggests that this compound effectively reduces pro-inflammatory cytokine levels and modulates key inflammatory signaling pathways, positioning it as a molecule of significant interest for further investigation in the field of neurotherapeutics.
Comparative Efficacy in Neuroinflammation Models
To provide a clear comparison, the following tables summarize the quantitative effects of this compound, Ibuprofen, and Dexamethasone on key inflammatory markers in widely used mouse models of neuroinflammation. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis relies on data from separate studies utilizing similar models and analytical techniques.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The LPS model is a cornerstone for studying the mechanisms of neuroinflammation. Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines.
| Treatment Group | Key Inflammatory Marker | Fold Change vs. LPS Control | Animal Model | Source |
| This compound | TNF-α (protein) | ↓ (Significant reduction) | Mice | [1][2] |
| IL-1β (protein) | ↓ (Significant reduction) | Mice | [1][2] | |
| Dexamethasone | TNF-α (gene expression) | ↓ (Dose-dependent reduction) | Mice | [3] |
| IL-1β (gene expression) | ↓ (Dose-dependent reduction) | Mice | ||
| IL-6 (protein) | ↓ (Significant reduction) | Mice | ||
| IL-1β (protein) | No significant effect | Mice | ||
| Ibuprofen | IL-6, IL-1β, TNF-α (mRNA) | No significant change | Mice | |
| Behavioral changes | Reversed LPS-induced changes | Mice |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways implicated in neuroinflammation.
This compound's Impact on the TLR4/NF-κB Signaling Pathway
Lipopolysaccharide (LPS) primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB, a master regulator of inflammation. This compound has been shown to interfere with this pathway, reducing the downstream expression of pro-inflammatory genes.
Caption: this compound inhibits the TLR4/NF-κB pathway.
Modulation of the JNK Signaling Pathway by this compound
The c-Jun N-terminal kinase (JNK) pathway is another critical signaling cascade involved in stress-induced inflammation and apoptosis. Studies have demonstrated that this compound can attenuate the activation of JNK in models of neuroinflammation, contributing to its neuroprotective effects.
Caption: this compound inhibits the JNK signaling pathway.
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are detailed protocols for the key neuroinflammation models cited in this guide.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to induce a systemic inflammatory response that leads to neuroinflammation.
Caption: Workflow for LPS-induced neuroinflammation.
Detailed Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used.
-
Acclimation: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to experimental groups: (1) Control (vehicle), (2) LPS, (3) LPS + this compound, (4) LPS + Dexamethasone, (5) LPS + Ibuprofen.
-
Drug Administration: this compound (e.g., 30 mg/kg), Dexamethasone (e.g., 1 mg/kg), or Ibuprofen (e.g., 50 mg/kg) are administered intraperitoneally (i.p.) or orally, typically 30-60 minutes before LPS injection. The control group receives the corresponding vehicle.
-
LPS Administration: Lipopolysaccharide from E. coli is dissolved in sterile saline and administered via i.p. injection at a dose of 250 µg/kg.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, mice are euthanized, and brain tissue is collected.
-
Analysis: Brain homogenates are used for quantifying cytokine levels (e.g., TNF-α, IL-1β) using ELISA or for protein expression analysis of inflammatory markers via Western blotting. Immunohistochemistry can be performed on brain sections to assess microglial activation.
Scopolamine-Induced Cognitive Impairment and Neuroinflammation Model
Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits and neuroinflammation, mimicking aspects of Alzheimer's disease.
Detailed Protocol:
-
Animals and Acclimation: Similar to the LPS model, male mice are acclimated for at least one week.
-
Grouping: Animals are randomly divided into experimental groups.
-
Drug Administration: this compound or other test compounds are administered for a specified period (e.g., 14 days) before and/or during scopolamine treatment.
-
Scopolamine Administration: Scopolamine is administered i.p. at a dose of 1-2 mg/kg to induce cognitive impairment and neuroinflammation.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Tissue Analysis: Following behavioral testing, brain tissue is collected for analysis of inflammatory markers and neuronal damage.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model
This model simulates a hemorrhagic stroke by inducing bleeding within the brain parenchyma.
Detailed Protocol:
-
Animals and Anesthesia: Mice are anesthetized, typically with isoflurane.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a small burr hole is drilled in the skull over the target brain region (e.g., striatum).
-
Collagenase Injection: A solution of bacterial collagenase is slowly infused into the brain parenchyma using a microsyringe. This digests the blood vessel walls, causing a localized hemorrhage.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover.
-
Drug Administration: this compound or other therapeutic agents can be administered before or after the induction of ICH.
-
Assessment: Neurological deficits are scored at various time points. Brain tissue is collected for histological analysis of hematoma volume, edema, and inflammatory cell infiltration.
Conclusion
The compiled evidence from various preclinical models of neuroinflammation indicates that this compound holds significant promise as a therapeutic agent. Its ability to attenuate pro-inflammatory cytokine production and modulate key inflammatory signaling pathways, such as TLR4/NF-κB and JNK, underscores its potential to mitigate the detrimental effects of neuroinflammation. While direct comparative data with other anti-inflammatory agents like Ibuprofen and Dexamethasone is still emerging, the existing findings suggest that this compound's efficacy is comparable and, in some aspects, may offer a more targeted approach with a potentially favorable safety profile. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of this compound in the context of neuroinflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 3. This compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the in vivo efficacy of Ambroxol in a transgenic mouse model of Parkinson's
An objective analysis of Ambroxol's performance against alternative therapies in transgenic mouse models of Parkinson's disease, supported by experimental data and detailed protocols.
This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the in vivo efficacy of this compound, a potential disease-modifying therapy for Parkinson's disease. By objectively comparing its performance with other emerging therapeutic strategies and providing detailed experimental methodologies, this document aims to facilitate informed decisions in preclinical research.
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in the brain.[1] Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for PD.[2] Reduced GCase activity is believed to contribute to the accumulation of α-synuclein, suggesting that enhancing GCase activity could be a viable therapeutic approach.[3] this compound, a small molecule chaperone, has been shown to increase GCase activity and is being investigated for its potential to modify the course of PD.[2][4]
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated promising results in various transgenic mouse models of Parkinson's disease. Its primary mechanism of action involves enhancing the activity of GCase, which in turn helps to reduce the pathological burden of α-synuclein. For a comprehensive evaluation, its efficacy is compared here with other GCase activators and LRRK2 inhibitors, which represent alternative therapeutic strategies targeting different aspects of Parkinson's disease pathology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its alternatives.
Table 1: In Vivo Efficacy of this compound in Transgenic Parkinson's Disease Mouse Models
| Transgenic Model | Treatment Details | GCase Activity Change | α-Synuclein Pathology Change | Motor Function Outcome | Reference |
| GBA1 L444P Mutation | 4mM this compound for 12 days | Increased in brainstem, midbrain, cortex, and striatum | Not Reported | Not Reported | |
| Human α-Synuclein Overexpression | 4mM this compound for 12 days | Increased in brainstem, midbrain, and cortex | Decreased total and phosphorylated α-synuclein in the brainstem | Not Reported | |
| 6-OHDA Rat Model | This compound (dose not specified) | Restored GCase activity | Reduced α-synuclein pathology | Improved motor performance in behavioral tests |
Table 2: Comparative Efficacy of Alternative Therapies in Parkinson's Disease Mouse Models
| Therapeutic Agent | Mechanism of Action | Transgenic Model | Key Efficacy Findings | Reference |
| GT-02287 | GCase Activator | GBA1-PD Mouse Model | Increased cell survival, improved lysosomal function, and rescued motor function. | |
| LRRK2 Inhibitors (e.g., DNL201) | LRRK2 Kinase Inhibition | LRRK2 Mutant Knock-in Mice | Reduced phosphorylated LRRK2 and Rab10, indicating target engagement. | |
| LRRK2 Inhibitors | LRRK2 Kinase Inhibition | Rat models of PD | Reduced α-synuclein aggregation and dopaminergic neuron loss. |
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are crucial for a clear understanding of the research.
Caption: Proposed mechanism of this compound in Parkinson's Disease.
Caption: Experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed protocols for key experiments cited in the evaluation of this compound and its alternatives.
GCase Activity Assay in Mouse Brain Tissue
This protocol describes the measurement of GCase activity in brain homogenates using a fluorogenic substrate.
Materials and Reagents:
-
Mouse brain tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 750 mM NaCl, 5 mM EDTA, 10% Triton X-100)
-
GCase enzyme buffer (e.g., McIlvaine citrate/phosphate buffer, pH 5.2, with 0.25% sodium taurocholate and 0.1% Triton X-100)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
CBE (conduritol-B-epoxide) inhibitor
-
BCA Protein Assay Kit
-
Fluorometer
Procedure:
-
Homogenize fresh or frozen mouse brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA protein assay.
-
For each sample, prepare triplicate reactions in a 96-well plate.
-
To each well, add a standardized amount of protein lysate diluted in GCase enzyme buffer.
-
To measure GCase-specific activity, include wells with the GCase inhibitor CBE.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer (e.g., glycine-carbonate buffer, pH 10.5).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Calculate GCase activity by subtracting the fluorescence of the CBE-inhibited samples from the total fluorescence and normalize to the protein concentration.
α-Synuclein Western Blot for Brain Tissue
This protocol outlines the detection and quantification of total and phosphorylated α-synuclein in brain tissue lysates.
Materials and Reagents:
-
Mouse brain tissue
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-synuclein (total) and anti-phospho-S129-α-synuclein
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-synuclein) overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
Rotarod Test for Motor Coordination
The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodent models of Parkinson's disease.
Apparatus:
-
Automated rotarod apparatus with a rotating rod and individual lanes for each mouse.
Procedure:
-
Habituation/Training:
-
For 2-3 consecutive days before testing, train the mice on the rotarod.
-
Place each mouse on the stationary rod.
-
Begin rotation at a low, constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes).
-
If a mouse falls, place it back on the rod. Repeat for a set number of trials per day with inter-trial intervals (e.g., 15-30 minutes).
-
-
Testing:
-
On the test day, place the mice individually on the rod.
-
Start the rod rotation with an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall for each mouse. The trial ends when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform multiple trials (e.g., 3 trials) with adequate rest periods in between.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
-
Data Analysis:
-
Compare the average latency to fall between the different treatment groups (e.g., this compound-treated vs. vehicle-treated).
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significant differences.
-
References
- 1. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCase activity in mouse brain samples [protocols.io]
- 3. A GCase Chaperone Improves Motor Function in a Mouse Model of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Ambroxol's Dual Impact: A Comparative Analysis of its Chaperone Effect on Wild-Type vs. Mutant GCase
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic chaperones is paramount. Ambroxol, a repurposed mucolytic agent, has emerged as a promising pharmacological chaperone for Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene leading to deficient glucocerebrosidase (GCase) activity. This guide provides a comprehensive comparative analysis of this compound's effects on both wild-type and mutant GCase, supported by experimental data and detailed protocols.
This compound's primary mechanism of action is to bind to and stabilize the GCase enzyme within the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, where it can perform its function of degrading glucosylceramide. This chaperone effect has been observed for both the normal, wild-type GCase and various mutant forms of the enzyme associated with Gaucher disease. However, the magnitude of this effect and its therapeutic implications differ significantly between the two.
Quantitative Analysis: this compound's Effect on GCase Activity and Protein Levels
The efficacy of this compound as a pharmacological chaperone is most evident in its ability to increase the residual activity of mutant GCase enzymes. Numerous studies have quantified this effect across various cell types and GCase mutations.
| Cell Type/Model | GCase Status | This compound Concentration/Dose | Fold Increase in GCase Activity (vs. Untreated) | Fold Increase in GCase Protein Level (vs. Untreated) | Reference |
| Gaucher Disease Patient Fibroblasts (N370S/N370S) | Mutant (N370S) | Increasing concentrations | 1.15 - 1.5 | Not specified | [1] |
| Gaucher Disease Patient Fibroblasts (R131C/R131C) | Mutant (R131C) | Increasing concentrations | ~1.2 | Increased lysosomal fraction | [1] |
| Gaucher Disease Patient Macrophages | Mutant | Not specified | 3.3 | Increased | [2][3] |
| GBA-Parkinson's Disease Patient Macrophages | Mutant | Not specified | 3.5 | Not specified | [2] |
| Human Cholinergic Neurons (N370S/WT) | Mutant (N370S) | Not specified | 1.55 | 1.5 | |
| Wild-Type Mouse Brain | Wild-Type | 4mM in drinking water | ~1.1 - 1.2 (region-dependent) | Not specified | |
| L444P/+ Mouse Brain | Mutant (L444P) | 4mM in drinking water | Significant increase in total and lysosomal fractions | Not specified | |
| Control Human Fibroblasts | Wild-Type | 60 µM | 1.88 | Increased | |
| N370S/wt Human Fibroblasts | Mutant (N370S) | 60 µM | 2.06 | Increased | |
| L444P/wt Human Fibroblasts | Mutant (L444P) | 60 µM | 1.99 | Increased | |
| Control Human Fibroblasts | Wild-Type | Not specified | Significant increase | 1.3 | |
| Gaucher Disease Fibroblasts | Mutant | Not specified | Significant increase | 2.0 | |
| Parkinson's Disease with GBA mutations Fibroblasts | Mutant | Not specified | Significant increase | 1.5 |
Experimental Protocols
Fluorogenic GCase Activity Assay
This assay measures the enzymatic activity of GCase by quantifying the cleavage of a fluorogenic substrate.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., 30 mM Citrate Phosphate buffer pH 5.5, 0.65% Sodium Taurocholate, 0.65% Triton-X 100)
-
Assay buffer (e.g., 30 mM Citrate Phosphate buffer pH 4.4, 0.6% Sodium Taurocholate)
-
Fluorogenic substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop solution (e.g., 0.1 M glycine, 0.1 M NaOH, pH 10)
-
96-well plate
-
Fluorometer
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add a specific amount of protein from the cell lysate (e.g., 40 µg) to the assay buffer.
-
Substrate Addition: Add the 4-MUG substrate to a final concentration of 1.5 mM.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of 340-365 nm and an emission wavelength of 448-460 nm.
-
Data Analysis: Calculate GCase activity based on a standard curve generated with known concentrations of 4-MU.
Immunofluorescence for GCase Localization
This technique visualizes the subcellular localization of GCase, particularly its trafficking to the lysosome.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking solution (e.g., PBS with bovine serum albumin)
-
Primary antibody against GCase
-
Secondary antibody conjugated to a fluorophore
-
Lysosomal marker (e.g., antibody against LAMP1 or LysoTracker dye)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound as required.
-
Fixation: Fix the cells with PFA.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Primary Antibody Incubation: Incubate with the primary antibody against GCase.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
-
Lysosomal Staining: If using an antibody, co-stain with a primary antibody against a lysosomal marker like LAMP1, followed by a secondary antibody with a different fluorophore. If using a dye, incubate with LysoTracker before fixation.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of the GCase signal with the lysosomal marker indicates successful trafficking.
Signaling Pathways and Mechanisms of Action
This compound's influence extends beyond simple chaperone activity. It has been shown to activate the Coordinated Lysosomal Expression and Regulation (CLEAR) network , a set of genes involved in lysosomal biogenesis and function. This activation is mediated by the transcription factor EB (TFEB). Upon activation, TFEB translocates to the nucleus and promotes the expression of CLEAR network genes, including GBA1 itself, leading to increased GCase synthesis.
Furthermore, in the context of ischemic stroke models, this compound has been shown to promote the differentiation of neural stem cells into neurons through the activation of the Wnt/β-catenin signaling pathway , a process that also involves increased GCase expression.
Figure 1: Chaperone action of this compound on mutant GCase.
Figure 2: this compound-mediated activation of the TFEB/CLEAR pathway.
Conclusion
This compound demonstrates a significant chaperone effect on both wild-type and, more critically, mutant GCase. While it modestly enhances the activity of the wild-type enzyme, its true therapeutic potential lies in its ability to rescue misfolded mutant GCase, leading to clinically relevant increases in enzymatic activity in patient-derived cells. The activation of the TFEB-CLEAR signaling pathway further augments GCase levels, suggesting a multi-faceted mechanism of action. This comparative analysis underscores the importance of this compound as a promising therapeutic strategy for Gaucher disease and potentially other synucleinopathies linked to GCase dysfunction, warranting further investigation and clinical development.
References
- 1. This compound as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Replicating Ambroxol's Impact on Alpha-Synuclein Clearance
This guide provides a comparative overview of key findings and methodologies related to the effects of Ambroxol on alpha-synuclein clearance, intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a widely used mucolytic agent, has been identified as a promising candidate for repurposing as a disease-modifying therapy for Parkinson's disease (PD) and other synucleinopathies.[1][2] Its primary proposed mechanism involves acting as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[3][4] Mutations in the GBA1 gene, which encodes GCase, are a significant genetic risk factor for PD.[5] Reduced GCase activity is linked to the accumulation of alpha-synuclein (α-syn), a key pathological hallmark of the disease. This compound has been shown to increase GCase activity, thereby enhancing the clearance of pathological α-syn aggregates. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Data Presentation: this compound's Efficacy on GCase and α-Synuclein
The following table summarizes key in vitro and in vivo findings on the impact of this compound treatment.
| Model System | This compound Concentration/Dose | Key Finding | Outcome | Reference |
| N370S Mutant GCase Cell Model | Not Specified | Increased GCase Activity | 55% increase | |
| Human α-synuclein overexpressing mice (SNCA/SNCA) | 4mM in drinking water | Increased GCase Activity | Significant increase in brainstem, midbrain, and cortex | |
| Human α-synuclein overexpressing mice (SNCA/SNCA) | 4mM in drinking water | Reduced α-synuclein Levels | ~20% reduction in brainstem, midbrain, and cortex | |
| HT-22 Hippocampal Neuronal Cells (Aβ and α-syn co-treated) | 20 µM | Increased Cell Viability | From 51% to ~72% | |
| HT-22 Hippocampal Neuronal Cells (Aβ and α-syn co-treated) | 20 µM | Restored GCase Activity | Partial restoration | |
| Primary Cortical Neurons | 10 µM and 30 µM | Increased Total α-synuclein | Significant increase | |
| Primary Cortical Neurons | 10 µM and 30 µM | Increased Extracellular α-synuclein | Significant increase in release | |
| Primary Cortical Neurons | 10 µM and 30 µM | Decreased Phosphorylated (S129) α-synuclein | Significant decrease | |
| Parkinson's Disease Patients (Phase 2 Trial) | 1.26 g/day | Brain Penetration & Target Engagement | This compound detected in CSF; evidence of GCase interaction |
Experimental Protocols
Replicating the findings on this compound requires robust experimental methodologies. Below are detailed protocols for key assays.
1. GCase Activity Assay (in vitro / cell-based)
This protocol is designed to measure the enzymatic activity of GCase in cell lysates.
-
Cell Culture and Lysis:
-
Culture neuronal cells (e.g., SH-SY5Y, HT-22, or primary neurons) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine total protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Dilute cell lysates to a standardized protein concentration.
-
Add the lysate to a reaction mixture containing the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in a citrate/phosphate buffer.
-
To distinguish GCase activity from other β-glucosidases, include a specific GCase inhibitor, such as Conduritol B Epoxide (CBE), in parallel control wells.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
-
Data Quantification:
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate GCase activity by subtracting the fluorescence values of the CBE-inhibited wells from the total β-glucosidase activity.
-
Normalize the activity to the total protein concentration and express as pmol/hr/mg protein.
-
2. Alpha-Synuclein Quantification (Western Blot)
This protocol measures changes in total and phosphorylated α-synuclein levels.
-
Protein Extraction and Quantification:
-
Following this compound treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to ensure complete lysis and shear DNA.
-
Centrifuge to pellet debris and collect the supernatant.
-
Measure protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against total α-synuclein (e.g., Syn-1) and phosphorylated S129 α-synuclein. A loading control antibody (e.g., β-actin or GAPDH) must be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Express data as a percentage or fold change relative to the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in enhancing alpha-synuclein clearance.
References
- 1. parkinson.ca [parkinson.ca]
- 2. Could this compound, A Common Cough Medicine, Be Used to Treat Parkinson's Disease? [longevity.technology]
- 3. Testing of this compound in the Thy1-Alpha-Synuclein Pre-clinical Model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]
- 4. nhsjs.com [nhsjs.com]
- 5. This compound-Mediated Rescue of Dysfunctional Glucocerebrosidase as a Neuroprotective Treatment for Parkinson’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
Head-to-head comparison of Ambroxol and other potential Parkinson's disease therapeutics
A Technical Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for Parkinson's disease (PD) is undergoing a significant transformation, moving beyond purely symptomatic treatments to disease-modifying strategies. This guide provides a head-to-head comparison of Ambroxol, a repurposed mucolytic agent, with two other leading-edge investigational therapies: Prasinezumab, a monoclonal antibody targeting alpha-synuclein, and LRRK2 inhibitors. The comparison is based on available clinical trial data, mechanisms of action, and relevant experimental protocols to inform ongoing research and development efforts.
Mechanism of Action and Signaling Pathways
A fundamental differentiator between these emerging therapies lies in their distinct molecular targets and mechanisms of action.
This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene. Mutations in GBA1 are a significant genetic risk factor for Parkinson's disease, leading to GCase misfolding, reduced lysosomal activity, and subsequent accumulation of alpha-synuclein. This compound is believed to stabilize the GCase protein, facilitating its proper trafficking to the lysosome and enhancing its enzymatic activity. This, in turn, is thought to improve lysosomal function and the clearance of aggregated alpha-synuclein.[1]
Prasinezumab is a humanized monoclonal antibody that targets aggregated forms of alpha-synuclein in the extracellular space. The underlying hypothesis is that the cell-to-cell transmission of pathological alpha-synuclein contributes to the progression of Parkinson's disease. By binding to these extracellular aggregates, Prasinezumab is designed to prevent their uptake by healthy neurons and promote their clearance by microglia, thereby slowing the spread of pathology.
References
Validating the safety and tolerability of long-term Ambroxol administration
For researchers, scientists, and drug development professionals, understanding the long-term safety and tolerability profile of a compound is paramount. This guide provides a comprehensive comparison of long-term Ambroxol administration with its primary alternatives, N-acetylcysteine (NAC) and Carbocisteine, focusing on their use as mucolytic agents in chronic respiratory conditions. This analysis is based on available clinical trial data and experimental studies.
Executive Summary
This compound, a widely used mucolytic agent, has demonstrated a favorable safety and tolerability profile in long-term studies, particularly in the context of chronic bronchitis and as an emerging therapy for neurodegenerative diseases such as Parkinson's and Gaucher disease. Its alternatives, N-acetylcysteine (NAC) and Carbocisteine, are also generally well-tolerated in long-term use for chronic respiratory conditions. The choice between these agents may depend on the specific patient population, the desired secondary therapeutic effects (e.g., antioxidant, anti-inflammatory), and the specific adverse event profile.
Data Presentation: Quantitative Comparison of Adverse Events
The following tables summarize the incidence of adverse events reported in long-term clinical studies of this compound, N-acetylcysteine, and Carbocisteine. It is important to note that direct head-to-head, long-term comparative trials with detailed adverse event percentages are limited. The data presented is compiled from various studies, and therefore, direct comparison of percentages should be interpreted with caution.
Table 1: Long-Term Safety and Tolerability of this compound
| Adverse Event Category | Frequency/Incidence | Study Population/Duration | Reference |
| Gastrointestinal | |||
| - Nausea and Vomiting | 0.8% | 1192 adult patients with respiratory diseases (7 days) | [1][2] |
| - Digestive Tract Symptoms | 0.7% | 1192 adult patients with respiratory diseases (7 days) | [1][2] |
| - Dry Mouth | 0.9% | 1192 adult patients with respiratory diseases (7 days) | [2] |
| Respiratory | |||
| - Respiratory Symptoms/Signs | 1.5% | 1192 adult patients with respiratory diseases (7 days) | |
| - Throat Discomfort | 0.8% | 1192 adult patients with respiratory diseases (7 days) | |
| General | |||
| - Any Grade Adverse Events | 16.3% | 1192 adult patients with respiratory diseases (7 days) | |
| - Mild Adverse Events | 15.1% | 1192 adult patients with respiratory diseases (7 days) | |
| - Moderate Adverse Events | 1.7% | 1192 adult patients with respiratory diseases (7 days) | |
| - Serious Adverse Events | 0.3% (none treatment-related) | 1192 adult patients with respiratory diseases (7 days) |
Table 2: Long-Term Safety and Tolerability of N-acetylcysteine (NAC)
| Adverse Event Category | Frequency/Incidence | Study Population/Duration | Reference |
| Gastrointestinal | |||
| - Vomiting | Very Common (≥10%) | General use | |
| - Nausea | Common (1-10%) | General use | |
| - Dyspepsia, Diarrhea, Heartburn | 10.2% (vs. 10.9% in placebo) | Patients with chronic bronchitis | |
| General | |||
| - Anaphylactoid Reaction | Most common general adverse event | General use | |
| - Flushing, Skin Rash | Common general adverse events | General use |
Table 3: Long-Term Safety and Tolerability of Carbocisteine
| Adverse Event Category | Frequency/Incidence | Study Population/Duration | Reference |
| Gastrointestinal | |||
| - Mild GI Manifestations | Part of 15.6% total adverse effects | 32 patients with bronchiectasis (3 months) | |
| - No significant difference vs. placebo | Not specified | Meta-analysis of 4 studies (1357 patients with COPD) | |
| Neurological | |||
| - Headache | Part of 15.6% total adverse effects | 32 patients with bronchiectasis (3 months) | |
| General | |||
| - Total Adverse Effects | 15.6% (did not require discontinuation) | 32 patients with bronchiectasis (3 months) | |
| - No significant difference vs. placebo | Not specified | Meta-analysis of 4 studies (1357 patients with COPD) |
Experimental Protocols
Detailed experimental protocols for long-term safety trials are often extensive and not fully published within primary articles. However, based on the available literature, the general methodologies employed in key long-term studies are outlined below.
General Protocol for a Long-Term, Randomized, Double-Blind, Placebo-Controlled Trial of Oral Mucoactive Agents in Chronic Bronchitis/COPD
1. Study Objective: To evaluate the long-term safety and tolerability of the investigational mucoactive agent (this compound, NAC, or Carbocisteine) compared to placebo in patients with stable chronic bronchitis or COPD.
2. Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: Typically 6 to 12 months, with some studies extending to 2 years.
3. Participant Population:
-
Inclusion Criteria:
-
Adult patients (typically aged 40-80 years).
-
Confirmed diagnosis of chronic bronchitis or COPD (according to established guidelines, e.g., GOLD criteria).
-
History of frequent exacerbations in the previous year.
-
Stable disease at the time of enrollment (no exacerbation for at least 4 weeks).
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Primary diagnosis of asthma.
-
Severe comorbidities (e.g., unstable cardiovascular disease, severe renal or hepatic impairment).
-
Known hypersensitivity to the study drug.
-
Concomitant use of other mucolytic agents.
-
Pregnancy or lactation.
-
4. Intervention:
-
Investigational Arm: Oral administration of the mucoactive agent at a specified daily dosage (e.g., this compound 75 mg retard capsule once daily, NAC 600 mg twice daily, or Carbocisteine 750 mg three times daily).
-
Control Arm: Oral administration of a matching placebo.
5. Study Procedures and Assessments:
-
Screening Visit: Assessment of eligibility criteria, medical history, physical examination, and baseline lung function tests (e.g., FEV1, FVC).
-
Randomization Visit: Eligible participants are randomly assigned to either the treatment or placebo group.
-
Follow-up Visits: Conducted at regular intervals (e.g., every 1-3 months) to assess:
-
Safety and Tolerability: Recording of all adverse events (AEs) and serious adverse events (SAEs). Vital signs, physical examinations, and clinical laboratory tests (hematology, biochemistry) are monitored.
-
Efficacy Endpoints (secondary to safety): Number and severity of exacerbations, changes in respiratory symptoms (e.g., using validated questionnaires like the St. George's Respiratory Questionnaire - SGRQ), and lung function.
-
-
End-of-Study Visit: Final safety and efficacy assessments.
6. Statistical Analysis:
-
The primary safety analysis is descriptive, summarizing the incidence, severity, and type of adverse events in each group.
-
The proportion of patients experiencing at least one adverse event is compared between the treatment and placebo groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways associated with this compound's mechanism of action and a general experimental workflow for a long-term safety trial.
Caption: this compound's Chaperone Activity on the GCase Pathway.
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: this compound's Antioxidant Mechanism via ROS Scavenging.
Caption: General Workflow of a Long-Term Safety and Tolerability Trial.
References
A meta-analysis of clinical trials investigating Ambroxol for Parkinson's disease
A comprehensive review of the repurposed cough medicine's potential as a disease-modifying therapy for Parkinson's disease, synthesizing data from key clinical trials and comparing its mechanism and efficacy with other emerging treatments.
Ambroxol, a commonly used mucolytic agent, has emerged as a promising candidate for a disease-modifying therapy in Parkinson's disease (PD). This interest stems from its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2][3] Mutations in GBA1 are the most significant genetic risk factor for developing Parkinson's disease.[1][4] Reduced GCase activity leads to the accumulation of alpha-synuclein, a hallmark pathology in PD. This compound has been shown to increase GCase levels and activity, potentially enhancing the clearance of these toxic protein aggregates. This guide provides a meta-analysis of the available clinical trial data for this compound in PD, presents detailed experimental protocols, and compares its performance with other therapeutic alternatives.
Mechanism of Action: The GCase Pathway
This compound's primary mechanism of action in the context of Parkinson's disease is the enhancement of the glucocerebrosidase (GCase) enzyme's function within the lysosome. By acting as a pharmacological chaperone, this compound assists in the proper folding and trafficking of the GCase enzyme to the lysosomes, increasing its overall activity. This, in turn, is believed to improve the lysosomal breakdown and clearance of alpha-synuclein aggregates, which are toxic to neurons.
Clinical Trial Data Summary
While a formal meta-analysis with pooled statistical data is not yet possible due to the ongoing nature of large-scale trials, we can synthesize and compare the findings from key studies. The primary clinical investigations of this compound for Parkinson's disease are the Phase II 'this compound in Disease Modification in Parkinson Disease' (AiM-PD) trial and the ongoing Phase III ASPro-PD trial.
| Trial Identifier | Phase | Number of Participants | Dosage | Duration | Key Outcomes | Status |
| AiM-PD (NCT02941822) | II | 17 | Up to 1.26g/day | 6 months | Safe and well-tolerated; Crossed the blood-brain barrier; Increased GCase levels in CSF by 35%; Showed a 6.8-point improvement on the MDS-UPDRS Part III score. | Completed |
| ASPro-PD (NCT05778617) | III | 330 | Not specified | 2 years | To assess if this compound can slow the progression of Parkinson's disease using the MDS-UPDRS. | Recruiting |
| AMBITIOUS (NCT05287503) | II | - | - | 12 months | To study this compound as a disease-modifying therapy for GBA-PD, focusing on cognitive dysfunction. | - |
| PDD Trial (NCT02914366) | II | 75 | 1050 mg/day | 52 weeks | To test the safety and efficacy of this compound in improving cognitive and motor symptoms of Parkinson's Disease Dementia. | Completed |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the summarized protocols for the key this compound trials.
AiM-PD (Phase II) Study Protocol
-
Study Design : An open-label, non-controlled, single-center study.
-
Participant Population : 17 patients with Parkinson's disease, including individuals with and without GBA1 mutations.
-
Intervention : Oral this compound administered at an escalating daily dose up to 1.26g for 6 months.
-
Primary Outcome Measures : Safety and tolerability of this compound.
-
Secondary Outcome Measures :
-
Penetration of this compound into the cerebrospinal fluid (CSF).
-
Change in GCase levels in the CSF.
-
Change in motor symptoms as measured by the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III.
-
-
Assessments : Clinical and neurological examinations, blood sampling, and lumbar punctures for CSF analysis at baseline and at the end of the treatment period.
ASPro-PD (Phase III) Study Protocol
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participant Population : 330 individuals with Parkinson's disease. Approximately half of the participants will be carriers of a GBA1 gene mutation.
-
Intervention : Participants will be randomly assigned to receive either this compound or a matching placebo for a duration of two years. Following the two-year period, all participants will be offered open-label this compound for six months.
-
Primary Outcome Measure : The primary endpoint is the change in the MDS-UPDRS score, which assesses both motor and non-motor symptoms of Parkinson's disease.
-
Secondary Outcome Measures : Assessment of safety and tolerability, quality of life, and various biomarkers.
Comparison with Alternative Therapies
This compound is one of several promising disease-modifying therapies currently in late-stage clinical trials for Parkinson's disease. A comparison with other notable candidates provides a broader perspective on the current landscape of PD drug development.
| Therapeutic Agent | Mechanism of Action | Target Population | Latest Clinical Phase |
| This compound | GCase enzyme chaperone, enhances lysosomal function. | PD patients, with a focus on GBA1 mutation carriers. | Phase III |
| Prasinezumab | Monoclonal antibody targeting alpha-synuclein aggregates. | Early-stage PD patients. | Phase IIb |
| Bemdaneprocel | Dopamine neuron replacement therapy. | Moderate to severe PD patients. | Phase I/II |
| Lactobacillus acidophilus | Probiotic, potential modulation of the gut-brain axis. | PD patients. | Phase III |
Conclusion
The repurposing of this compound as a potential treatment for Parkinson's disease represents a promising and scientifically rational approach to tackling the underlying pathology of the disease. Early phase clinical trials have demonstrated that this compound is safe, well-tolerated, and successfully engages its target by increasing GCase levels in the central nervous system. The ongoing Phase III ASPro-PD trial is a pivotal study that will provide more definitive evidence on its efficacy in slowing disease progression. While the final results are still awaited, the existing data strongly supports the continued investigation of this compound as a disease-modifying therapy for Parkinson's disease, particularly for patients with GBA1 mutations. The broader landscape of late-stage clinical trials for PD, including immunotherapies and cell-based therapies, highlights a multi-pronged effort to address this complex neurodegenerative disorder.
References
- 1. This compound increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 3. Molecular mechanisms of the this compound action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phlegm-busting Drug this compound Shows Promise in Parkinson’s | Parkinson's Foundation [parkinson.org]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of Ambroxol is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in a safe and compliant manner. The following procedures are based on established safety data sheets and aim to provide clear, step-by-step guidance.
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to prevent accidental exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator or a mask rated for nuisance levels of dusts.[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
Handling and Storage of this compound Waste:
-
Keep this compound waste in its original container whenever possible.
-
If transferring to a new container, ensure it is suitable, properly labeled, and kept tightly closed.[2][3]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Do not mix this compound waste with other chemical waste.
Step-by-Step Disposal Procedures
The primary methods for disposing of this compound involve chemical destruction or incineration. It is imperative to avoid releasing this compound into the environment due to its toxicity to aquatic life.
1. Unused or Expired this compound (Solid Form):
-
Step 1: Containment: Ensure the this compound is in a sealed, properly labeled container.
-
Step 2: Professional Disposal: Arrange for the material to be transported to a licensed chemical destruction plant.
-
Step 3: Incineration: Alternatively, the waste can be disposed of through controlled incineration with flue gas scrubbing to manage emissions.
-
Step 4: Regulatory Compliance: All disposal methods must adhere to local, state, and federal regulations.
2. Contaminated Materials and Packaging:
-
Empty Containers:
-
Triple rinse the container (or equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can be offered for recycling or reconditioning.
-
Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill.
-
-
Contaminated Labware and PPE:
-
Items such as gloves, wipes, and lab coats that are contaminated with this compound should be collected in a designated, sealed waste bag or container.
-
Dispose of these materials as chemical waste, following the same procedures as for solid this compound (incineration or chemical destruction).
-
3. Spills and Accidental Releases:
-
Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Step 2: Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Step 3: Cleanup (Dry Spill): For solid this compound, carefully sweep or vacuum the material. Avoid creating dust. Use spark-proof tools and explosion-proof equipment if necessary.
-
Step 4: Cleanup (Wet Spill): For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).
-
Step 5: Collection and Disposal: Place the collected material and any contaminated absorbents into a suitable, closed container for disposal. Dispose of the waste in accordance with regulations.
Disposal Method Summary
While specific quantitative data for disposal (e.g., concentration thresholds) are not provided in the safety data sheets, the following table summarizes the recommended disposal methods and key precautions.
| Waste Type | Recommended Disposal Method | Key Precautions and Notes |
| Unused/Expired this compound | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Must be handled by a licensed waste disposal company. Do not discharge to sewer systems. Comply with all local, regional, and national regulations. |
| Contaminated Packaging | Triple rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. | Handle uncleaned containers in the same way as the substance itself. Combustible packaging may be incinerated. |
| Contaminated PPE/Labware | Dispose of as chemical waste via incineration or a licensed disposal facility. | Collect in a sealed, properly labeled container. Do not mix with general laboratory waste. |
| Spill Cleanup Residue | Place in a sealed container and dispose of via a licensed chemical waste facility. | Avoid dust generation during cleanup. Ensure the spill does not enter drains or waterways. Use appropriate PPE during cleanup. |
Experimental Protocols
The reviewed safety and disposal literature for this compound does not cite specific experimental protocols for its disposal. The provided procedures are based on standard chemical waste management guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ambroxol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ambroxol hydrochloride. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational plans for handling and experimentation, and compliant disposal methods.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Use Case |
| Respiratory Protection | Air-purifying respirator | For handling small quantities (milligrams to grams) in a well-ventilated area or a chemical fume hood, a half-mask respirator with P100 (HEPA) particulate filters is recommended. For larger quantities or in situations with potential for significant aerosolization, a Powered Air-Purifying Respirator (PAPR) with HEPA filters is advised. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling this compound powder and solutions in DMSO. It is recommended to use double gloves, especially when working with solutions, and to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory coat or disposable gown | A standard laboratory coat should be worn when handling low volumes of this compound. For tasks with a higher risk of contamination, such as weighing larger quantities or cleaning spills, a disposable gown is recommended. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
The recommended storage temperature is between +15°C and +25°C.[3]
2. Weighing and Handling:
-
All handling of powdered this compound should be conducted in a chemical fume hood or a powder containment booth to minimize inhalation exposure.[4]
-
Use anti-static tools and equipment to prevent the ignition of dust.[1]
-
Avoid the formation of dust and aerosols.
3. Experimental Protocol: Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 20 mg/mL stock solution of this compound hydrochloride in DMSO. This compound hydrochloride is soluble in DMSO at approximately 20 mg/mL.
-
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile serological pipettes and pipette aid
-
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Transfer the powder to a sterile amber tube.
-
Add the appropriate volume of DMSO to achieve a 20 mg/mL concentration.
-
Tightly cap the tube and vortex until the this compound hydrochloride is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. This compound is classified as toxic to aquatic life with long-lasting effects.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through a licensed chemical waste disposal service. |
| This compound Solutions (e.g., in DMSO) | Collect in a labeled, sealed container designated for hazardous chemical waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (gloves, gowns) | Place in a sealed bag and dispose of as hazardous chemical waste. |
| Empty this compound Containers | Handle as hazardous waste unless thoroughly decontaminated. |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
